PF-5274857 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNFUQAVPTTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-5274857 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent and Selective Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for PF-5274857 hydrochloride, a potent, selective, and orally bioavailable antagonist of the Smoothened (Smo) receptor. PF-5274857 has demonstrated significant activity in preclinical models by inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is aberrantly activated in various malignancies. This document details the compound's interaction with its molecular target, its effects on downstream signaling, and its anti-tumor efficacy in relevant cancer models.
Core Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound exerts its pharmacological effect by directly targeting the Smoothened (Smo) receptor, a key transmembrane protein in the Hedgehog (Hh) signaling pathway.[1][2][3] In the absence of Hh ligands, the Patched (Ptch) receptor tonically inhibits Smo. Upon binding of a Hh ligand (e.g., Sonic Hedgehog, Shh) to Ptch, this inhibition is relieved, allowing Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[1] These transcription factors then drive the expression of target genes involved in cell proliferation, survival, and differentiation.
PF-5274857 acts as a competitive antagonist of Smo, binding to the receptor and preventing its activation even in the presence of Hh pathway stimulation.[1] This blockade of Smo effectively silences the downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription.[1][3] The potent and selective nature of PF-5274857 for Smo has been demonstrated in multiple preclinical studies.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of PF-5274857.
Table 1: In Vitro Activity of PF-5274857
| Parameter | Value | Cell/Assay Type | Reference |
| Ki (Smo Binding) | 4.6 ± 1.1 nmol/L | Competitive binding assay with human Smo | [1][3] |
| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | Shh-induced Gli1 reporter assay in MEF cells | [1][2][3] |
| IC50 (Smo Antagonism) | 5.8 nM | Not specified | [2] |
| Protein Kinase Inhibition | < 20% inhibition at 1 µM | Broad panel of protein kinases | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of PF-5274857
| Parameter | Value | Animal Model | Reference |
| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1][2] |
| Apparent Volume of Distribution (Vd) | 5.6 ± 0.5 L/kg | Not specified | [2] |
| Half-life (T1/2) | 1.7 ± 0.1 hours | Not specified | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize PF-5274857, the following diagrams are provided.
Detailed Experimental Protocols
Smoothened Competitive Binding Assay
This assay is designed to determine the binding affinity (Ki) of PF-5274857 to the Smoothened receptor.
-
Cell Line: HEK293 cells overexpressing human Smoothened.
-
Membrane Preparation: Cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Principle: A radiolabeled Smo antagonist is used as a tracer. The assay measures the ability of unlabeled PF-5274857 to compete with the radiolabeled ligand for binding to the Smo receptor in the membrane preparation.
-
Procedure:
-
Varying concentrations of PF-5274857 are incubated with the Smo-containing cell membranes and a fixed concentration of the radiolabeled Smo antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using a non-linear regression to fit a one-site competition model, from which the IC50 (the concentration of PF-5274857 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Gli1 Luciferase Reporter Assay
This cell-based assay measures the functional inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of Gli1.
-
Cell Line: Mouse embryonic fibroblasts (MEFs) or other suitable cells stably transfected with a Gli-responsive luciferase reporter construct.
-
Assay Principle: The luciferase reporter gene is under the control of a promoter containing Gli binding sites. Activation of the Hh pathway leads to Gli-mediated transcription and subsequent production of luciferase. The amount of light produced upon addition of a substrate is proportional to the pathway activity.
-
Procedure:
-
Cells are seeded in multi-well plates.
-
Cells are treated with a known Hh pathway agonist (e.g., Sonic Hedgehog ligand) in the presence of varying concentrations of PF-5274857.
-
The plates are incubated to allow for pathway activation and luciferase expression.
-
A luciferase assay reagent is added to the cells, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is normalized to a control (agonist-treated cells without inhibitor). The IC50 value is determined by plotting the normalized signal against the log of the PF-5274857 concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Medulloblastoma Mouse Model
This preclinical model is used to evaluate the anti-tumor efficacy and pharmacodynamic effects of PF-5274857 in a disease-relevant setting.
-
Animal Model: Patched heterozygous (Ptch+/-) mice, which spontaneously develop medulloblastoma due to constitutive activation of the Hedgehog pathway.
-
Treatment Regimen: PF-5274857 is administered orally to tumor-bearing mice. Dosing schedules and concentrations are determined based on prior pharmacokinetic and tolerability studies.[2]
-
Efficacy Endpoints:
-
Pharmacodynamic Endpoints:
-
Gli1 Expression: At the end of the study, tumors and sometimes surrogate tissues like skin are harvested. The levels of Gli1 mRNA or protein are quantified to confirm target engagement and pathway inhibition in vivo.[1]
-
Conclusion
This compound is a potent and selective antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. Its mechanism of action has been well-characterized through a series of in vitro and in vivo studies, demonstrating its ability to bind to Smo with high affinity, inhibit downstream Gli-mediated transcription, and exert anti-tumor activity in a preclinical model of medulloblastoma. The compound's oral bioavailability and ability to cross the blood-brain barrier further underscore its potential as a therapeutic agent for Hh pathway-driven cancers. The absence of significant clinical trial data suggests that PF-5274857 remains a preclinical investigational compound.
References
PF-5274857 Hydrochloride: A Potent and Selective Smoothened Antagonist for Hedgehog Pathway Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. The G-protein coupled receptor, Smoothened (Smo), is a key transducer of Hh signaling. In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, leading to Smo activation and subsequent downstream signaling through the Gli family of transcription factors. Consequently, Smo represents a prime therapeutic target for cancers driven by an overactive Hh pathway.
PF-5274857 hydrochloride is a novel, potent, and selective small-molecule antagonist of the Smoothened receptor. This technical guide provides a comprehensive overview of the preclinical data on PF-5274857, focusing on its antagonist activity, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Quantitative Data Summary
The antagonist activity of PF-5274857 has been characterized through various in vitro and in vivo assays. The key quantitative parameters are summarized in the tables below for ease of comparison.
Table 1: In Vitro Activity of PF-5274857
| Parameter | Value | Cell/System | Description | Reference |
| Ki | 4.6 ± 1.1 nmol/L | HEK293 cells overexpressing human Smo | Dissociation constant for binding to Smoothened. | [1][2][3][4][5] |
| IC50 | 5.8 nM | Not specified | Half-maximal inhibitory concentration for Hedgehog signaling. | [2][4][5] |
| IC50 (Gli1) | 2.7 ± 1.4 nmol/L | Mouse Embryonic Fibroblast (MEF) cells | Half-maximal inhibitory concentration for blocking the transcriptional activity of the downstream gene Gli1. | [1][2] |
Table 2: In Vivo Activity of PF-5274857
| Parameter | Value | Model | Description | Reference |
| IC50 (Gli1) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | Half-maximal inhibitory concentration for Gli1 downregulation in a tumor model. | [1][2] |
| IC50 (Gli1) | 3.5 nM | Ptch+/-p53-/- medulloblastoma allograft mice | Estimated half-maximal inhibitory concentration for Gli1 downregulation in a specific medulloblastoma model. | [2] |
Signaling Pathway and Mechanism of Action
PF-5274857 exerts its therapeutic effect by directly targeting and inhibiting the Smoothened receptor, a central component of the Hedgehog signaling pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for PF-5274857.
Caption: Hedgehog signaling pathway and the antagonistic action of PF-5274857 on Smoothened.
Experimental Protocols
Detailed methodologies for key assays used to characterize the Smoothened antagonist activity of PF-5274857 are provided below.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of PF-5274857 to the Smoothened receptor by measuring its ability to compete with a radiolabeled Smo antagonist.
Caption: Workflow for the competitive radioligand binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells overexpressing human Smoothened (amino acids 181-787) are cultured in DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and 0.1 mg/mL hygromycin until they reach approximately 90% confluency.[2]
-
Cells are washed with cold Dulbecco's PBS, and the cell pellet is resuspended in a membrane preparation buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose (B13894) with protease inhibitors).[2]
-
The cell suspension is homogenized and centrifuged. The resulting pellet is resuspended in the assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25 mM MgCl2, 1 mM EDTA, and 0.1% protease-free bovine serum albumin) and homogenized.[2]
-
The total protein concentration in the membrane preparation is determined using a BCA protein assay.[2]
-
-
Competitive Binding Assay:
-
A 96-well GF/B filter plate is pre-wetted with the assay buffer.[2]
-
Serial dilutions of PF-5274857 are added to the wells.[2]
-
A constant concentration of a ³H-labeled Smoothened antagonist (e.g., 3 nM final concentration) is added to each well.[2]
-
The reaction is initiated by adding the membrane preparation (approximately 40 µg total protein) to each well.[2]
-
The plate is incubated for 2 hours at room temperature.[2]
-
The plate is then washed and vacuum dried.[2]
-
-
Data Acquisition and Analysis:
-
After drying, a scintillation cocktail (Microscint 20) is added to each well, and the plate is incubated for 30-60 minutes at room temperature.[2]
-
The radioactivity is quantified using a TopCount scintillation counter.[2]
-
The Ki value is calculated from the IC50 value obtained from the concentration-dependent competitive binding curve using the Cheng-Prusoff equation.
-
Gli-Luciferase Reporter Assay
This cell-based functional assay measures the ability of PF-5274857 to inhibit the transcriptional activity of Gli, a downstream effector in the Hedgehog signaling pathway.
Caption: Workflow for the Gli-luciferase reporter assay.
Detailed Methodology:
-
Cell Seeding:
-
Compound Addition and Pathway Activation:
-
On the following day, serial dilutions of PF-5274857 are added to the cells, with final concentrations typically ranging from picomolar to micromolar.[2]
-
Recombinant mouse Sonic Hedgehog (Shh) is then added to a final concentration of 2 µg/mL to stimulate the Hedgehog pathway.[2]
-
The cells are incubated with both the compound and Shh for 48 hours at 37°C and 5% CO₂.[2]
-
-
Luciferase Assay and Data Analysis:
-
After the 48-hour incubation, the Bright-Glo Luciferase Assay System reagent is added to each well. This reagent lyses the cells and contains the substrate for the luciferase enzyme.[2]
-
The luminescence, which is proportional to the level of Gli transcriptional activity, is measured using a luminometer.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter sigmoidal equation.[3]
-
Pharmacokinetics and In Vivo Efficacy
PF-5274857 is orally available and metabolically stable in vivo.[1] A key feature of this compound is its ability to effectively penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as medulloblastoma.[1][2] In preclinical models, PF-5274857 has demonstrated robust antitumor activity.[1] For instance, in a mouse model of medulloblastoma, it showed significant dose-dependent tumor growth inhibition and even induced tumor regression at doses greater than 10 mg/kg.[2] The downregulation of Gli1 has been shown to be closely associated with tumor growth inhibition in patched(+/-) medulloblastoma mice.[1]
Conclusion
This compound is a potent and selective Smoothened antagonist with excellent in vitro and in vivo activity. Its ability to effectively inhibit the Hedgehog signaling pathway, coupled with its favorable pharmacokinetic profile, including blood-brain barrier penetration, underscores its potential as a therapeutic agent for cancers driven by aberrant Hedgehog signaling, particularly those affecting the central nervous system. The data and protocols presented in this guide provide a solid foundation for further investigation and development of PF-5274857.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Smo Antagonist | MCE [medchemexpress.cn]
- 5. PF-5274857 | Hedgehog/Smoothened 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
The Smoothened Antagonist PF-5274857: A Technical Guide to its Inhibition of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-5274857, a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is a known driver in various malignancies, making it a key target for therapeutic intervention. This document details the mechanism of action of PF-5274857, presents its pharmacological data, and provides comprehensive experimental protocols for its evaluation.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), a G-protein-coupled receptor-like protein.[2][3] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the terminal effectors of the pathway.[4] Consequently, target gene expression is repressed.
Upon binding of a Hedgehog ligand to PTCH, the inhibition on SMO is relieved.[2] Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation.[2][5] Aberrant activation of this pathway, often due to mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis, particularly in cancers such as medulloblastoma and basal cell carcinoma.[6][7]
Mechanism of Action of PF-5274857
PF-5274857 is a small molecule antagonist of the Smoothened receptor.[8] It exerts its inhibitory effect by directly binding to SMO, thereby preventing its activation and subsequent downstream signaling, even in the presence of an active Hh ligand or in cases of PTCH inactivation.[5][8] By blocking the Hh pathway at the level of SMO, PF-5274857 effectively inhibits the transcriptional activity of GLI1, a key downstream target and a reliable pharmacodynamic marker of pathway inhibition.[8] This targeted inhibition of the Hedgehog pathway leads to decreased cell proliferation and survival in tumors that are dependent on this signaling cascade for their growth.[5]
Quantitative Pharmacological Data
The potency and efficacy of PF-5274857 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Cellular Activity of PF-5274857
| Parameter | Description | Value | Reference |
| Ki | Binding affinity to human Smoothened | 4.6 ± 1.1 nmol/L | [8] |
| IC50 (Cellular) | Inhibition of Gli1 transcriptional activity in MEF cells | 2.7 ± 1.4 nmol/L | [8] |
| IC50 (in vivo) | Downregulation of Gli1 in a mouse medulloblastoma model | 8.9 ± 2.6 nmol/L | [8] |
Table 2: In Vivo Efficacy of PF-5274857 in a Medulloblastoma Allograft Model
| Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (%) | Statistical Significance (P-value) | Reference |
| 1 | 6 days | 39 ± 8 | 0.4 | [9] |
| 5 | 6 days | 80 ± 34 | 0.1 | [9] |
| 10 | 6 days | 119 ± 24 | 0.003 | [9] |
| 30 | 6 days | 133 ± 32 | 0.002 | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PF-5274857.
Smoothened Competitive Binding Assay
This assay determines the binding affinity of PF-5274857 to the Smoothened receptor.
Materials:
-
HEK293 cells overexpressing human Smoothened
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 25 mM MgCl₂, 1 mM EDTA, 0.1% protease-free bovine serum albumin
-
3H-labeled Smoothened antagonist (radioligand)
-
PF-5274857
-
96-well GF/B filter plates
-
Scintillation fluid (Microscint 20)
-
TopCount scintillation counter
Protocol:
-
Prepare a membrane fraction from HEK293 cells overexpressing human Smo.
-
Pre-wet the 96-well GF/B filter plate with assay buffer for 10 minutes and then remove the buffer.
-
Add the following to each well in sequence:
-
20 µL of assay buffer
-
10 µL of serially diluted PF-5274857
-
20 µL of 3H-Smo antagonist (final concentration of 3 nM)
-
50 µL of the Smo-containing membrane preparation (40 µg total protein)
-
-
Incubate the plates at room temperature for 2 hours.
-
Wash the plates and dry them under a vacuum.
-
Dry the plates for 1 hour in a 60°C oven.
-
Add 45 µL of Microscint 20 to each well and incubate at room temperature for 30-60 minutes.
-
Measure the radioactivity in a TopCount scintillation counter.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the Ki value.[1]
GLI-Luciferase Reporter Assay
This cell-based assay measures the inhibition of Hedgehog pathway-mediated transcriptional activity.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Sonic Hedgehog (Shh) ligand
-
PF-5274857
-
384-well plates
-
Bright-Glo Luciferase Assay System
Protocol:
-
Seed the reporter cells in 384-well plates and incubate overnight at 37°C and 5% CO₂.
-
Add PF-5274857 to the cells at final concentrations ranging from picomolar to micromolar in a serial dilution.
-
Add recombinant mouse Shh to a final concentration of 2 µg/mL to stimulate the Hedgehog pathway.
-
Incubate the cells with the compound and Shh for 48 hours at 37°C and 5% CO₂.
-
Perform the luciferase assay using the Bright-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity. Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.
-
Calculate the IC₅₀ value by fitting the dose-response curve using appropriate software.[1]
Medulloblastoma Allograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of PF-5274857 in a relevant disease context.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Medulloblastoma cells (e.g., from Ptch⁺/⁻p53⁺/⁻ mice)
-
Matrigel
-
PF-5274857 formulation for oral administration
-
Calipers for tumor measurement
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Protocol:
-
Subcutaneously inject a suspension of medulloblastoma cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer PF-5274857 orally at various doses (e.g., 1, 5, 10, 30 mg/kg) daily for the duration of the study.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
A portion of the tumor tissue can be used for pharmacodynamic analysis, such as measuring Gli1 mRNA levels by qRT-PCR, to confirm target engagement.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.[10]
Preclinical Pharmacokinetics and Brain Penetration
PF-5274857 has demonstrated favorable pharmacokinetic properties in preclinical studies. It is orally available and metabolically stable in vivo.[8] A key feature of this compound is its ability to effectively penetrate the blood-brain barrier.[8] This is particularly significant for the treatment of brain tumors like medulloblastoma. Studies have shown that PF-5274857 can inhibit Smoothened activity in the brain of primary medulloblastoma mouse models, leading to improved survival rates.[8] The brain permeability has also been confirmed and quantified in non-tumor-bearing preclinical species with an intact blood-brain barrier.[8]
Conclusion
PF-5274857 is a potent and selective Smoothened antagonist with robust anti-tumor activity in preclinical models of Hedgehog pathway-driven cancers. Its ability to cross the blood-brain barrier makes it a promising clinical candidate for the treatment of brain tumors such as medulloblastoma. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of the Hedgehog signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 3. Fluorescent GLI1/Sonic hedgehog pathway reporter lentivirus [lipexogen.com]
- 4. A CK1α Activator Penetrates the Brain and Shows Efficacy Against Drug-resistant Metastatic Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracranial Orthotopic Allografting of Medulloblastoma Cells in Immunocompromised Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medulloblastoma development: tumor biology informs treatment decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Survival of High-Risk Medulloblastoma-Bearing Mice after Multimodal Treatment with Radiotherapy, Decitabine, and Abacavir [mdpi.com]
- 10. Tis21-gene therapy inhibits medulloblastoma growth in a murine allograft model - PMC [pmc.ncbi.nlm.nih.gov]
PF-5274857 Hydrochloride: A Comprehensive Technical Review of its Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of this pathway is a known driver in various malignancies, including medulloblastoma and basal cell carcinoma. This technical guide provides an in-depth overview of the binding affinity (Ki) and inhibitory concentrations (IC50) of PF-5274857, detailed experimental protocols for their determination, and a visualization of its mechanism of action within the Hedgehog signaling cascade.
Quantitative Pharmacological Data
The inhibitory activity of PF-5274857 has been characterized across biochemical, cellular, and in vivo models. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Inhibitory Potency of PF-5274857
| Parameter | Value (nM) | Description |
| Ki | 4.6 | Binding affinity to the Smoothened (Smo) receptor. |
| IC50 (Smo Antagonism) | 5.8 | Concentration required for 50% inhibition of Smo activity. |
| IC50 (Cellular) | 2.7 ± 1.4 | Concentration for 50% inhibition of Sonic Hedgehog (Shh)-induced Hedgehog pathway activity, measured by Gli1 transcriptional activity in mouse embryonic fibroblast (MEF) cells.[1] |
| IC50 (in vivo) | 8.9 ± 2.6 | Concentration for 50% antitumor activity in a medulloblastoma mouse model.[1] |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
PF-5274857 exerts its therapeutic effect by antagonizing the Smoothened receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the Ptch-mediated inhibition of Smo. This allows Smo to transduce a signal downstream, leading to the activation of Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.
PF-5274857 binds to Smo, preventing its activation even in the presence of Hedgehog ligands. This blockade of Smo function effectively shuts down the entire downstream signaling cascade, leading to the suppression of Gli-mediated gene transcription and subsequent inhibition of tumor growth in Hh-dependent cancers.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological properties of PF-5274857.
Determination of Ki: Competitive Radioligand Binding Assay
This protocol describes a representative method for determining the binding affinity (Ki) of PF-5274857 for the Smoothened receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human Smoothened receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]-Cyclopamine).
-
Unlabeled competitor (this compound).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-Smo cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of PF-5274857 to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Determination of Cellular IC50: Gli1 mRNA Expression Assay
This protocol details a representative method for measuring the cellular IC50 of PF-5274857 by quantifying the expression of the Hedgehog pathway target gene, Gli1, in mouse embryonic fibroblasts (MEFs).
Materials:
-
Mouse embryonic fibroblasts (MEFs).
-
Cell culture medium and reagents.
-
Sonic Hedgehog (Shh) conditioned medium.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for Gli1 and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Plate MEFs in 6-well plates and culture until they reach a suitable confluency.
-
Treat the cells with Shh conditioned medium to induce Hedgehog pathway activation.
-
Concurrently, treat the cells with a serial dilution of PF-5274857.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix with qPCR master mix, primers for Gli1 and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene.
-
Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[2]
-
Plot the percentage of Gli1 expression inhibition against the logarithm of the PF-5274857 concentration to determine the IC50 value.
-
Determination of In Vivo IC50: Medulloblastoma Xenograft Model
This protocol provides a representative methodology for assessing the in vivo efficacy and determining the in vivo IC50 of PF-5274857 in an orthotopic medulloblastoma mouse model.[3]
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Medulloblastoma cell line (e.g., derived from a Ptch+/- mouse model).
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Surgical and necropsy tools.
Procedure:
-
Tumor Implantation:
-
Subcutaneously or orthotopically implant medulloblastoma cells into the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into different treatment groups, including a vehicle control group and several dose groups for PF-5274857.
-
Administer PF-5274857 or vehicle daily via oral gavage.
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each dose.
-
Determine the in vivo IC50 by plotting the TGI against the dose of PF-5274857.
-
Conclusion
This compound is a highly potent Smoothened antagonist with low nanomolar Ki and IC50 values. Its mechanism of action, through the inhibition of the Hedgehog signaling pathway, has been well-characterized. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this and similar compounds. The robust in vitro and in vivo activity of PF-5274857 underscores its potential as a therapeutic agent for the treatment of Hedgehog-driven cancers.
References
In Vitro Characterization of PF-5274857 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of PF-5274857 hydrochloride, a potent and selective antagonist of the Smoothened (Smo) receptor within the Hedgehog (Hh) signaling pathway. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and replicate key experiments for evaluating the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the in vitro activity of PF-5274857.
| Parameter | Value | Assay Type | Target | Species | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Competitive Radioligand Binding | Smoothened (Smo) | Human | [1] |
| Functional Potency (IC50) | 2.7 ± 1.4 nmol/L | Gli1 Luciferase Reporter Assay | Hedgehog Pathway | Murine | [1] |
Experimental Protocols
Detailed methodologies for the pivotal in vitro assays used to characterize PF-5274857 are provided below.
Competitive Radioligand Binding Assay for Smoothened
This assay quantifies the affinity of PF-5274857 for the Smoothened receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells overexpressing human Smoothened
-
Cell lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., 3H-labeled Smo antagonist)
-
This compound
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells overexpressing human Smoothened to confluency.
-
Harvest and homogenize the cells in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
Pre-wet the 96-well filter plate with assay buffer.
-
In each well, add in the following order:
-
Assay buffer
-
Serial dilutions of this compound
-
A fixed concentration of the 3H-labeled Smo antagonist radioligand
-
The prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours) with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-labeled ligand) from the total binding.
-
Plot the specific binding as a function of the PF-5274857 concentration.
-
Calculate the IC50 value from the resulting competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gli1 Luciferase Reporter Assay
This cell-based assay measures the functional inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of the downstream effector, Gli1.
Materials:
-
NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% calf serum, penicillin/streptomycin).
-
Low serum medium (e.g., DMEM with 0.5% calf serum).
-
Hedgehog pathway agonist (e.g., Sonic hedgehog conditioned medium (Shh-CM) or Purmorphamine).
-
This compound.
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the NIH-3T3 Gli-reporter cells into 96-well plates at a density that will ensure they are confluent on the day of the assay.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
The following day, carefully replace the growth medium with low serum medium.
-
Prepare serial dilutions of this compound in low serum medium.
-
Add the diluted PF-5274857 to the appropriate wells.
-
To stimulate the Hedgehog pathway, add the agonist (e.g., Shh-CM or Purmorphamine) to all wells except the negative control.
-
Include control wells with cells treated with vehicle (e.g., DMSO) and the agonist, as well as unstimulated cells with vehicle only.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells by adding passive lysis buffer and incubate according to the manufacturer's instructions.
-
Transfer the cell lysate to an opaque 96-well plate suitable for luminescence measurements.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity as a function of the PF-5274857 concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Mechanism of PF-5274857 action in the Hedgehog pathway.
References
Technical Guide: Blood-Brain Barrier Penetration of PF-5274857
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the blood-brain barrier (BBB) penetration characteristics of PF-5274857, a potent and selective Smoothened (Smo) antagonist. The information presented herein is compiled from publicly available preclinical data and is intended to inform researchers and drug development professionals on the central nervous system (CNS) distribution of this compound.
Executive Summary
PF-5274857 has been demonstrated to effectively cross the blood-brain barrier in preclinical models. In vivo studies in rats have shown that approximately 40-44% of the unbound PF-5274857 in plasma is able to penetrate the CNS. Furthermore, in vitro assessments have indicated that PF-5274857 is not a substrate for P-glycoprotein (P-gp), a key efflux transporter at the BBB, which likely contributes to its favorable brain penetration profile. These characteristics make PF-5274857 a promising candidate for the treatment of brain malignancies driven by the Hedgehog signaling pathway, such as medulloblastoma.[1][2][3]
Quantitative Data on Blood-Brain Barrier Penetration
The following table summarizes the key quantitative parameters determined in preclinical studies assessing the BBB penetration of PF-5274857.
| Parameter | Species | Value | Time Points | Reference |
| Ratio of CSF Concentration to Unbound Plasma Concentration | Rat | 0.43 ± 0.03 | 1 hour post-dose | [2][3] |
| 0.44 ± 0.1 | 4 hours post-dose | [2][3] | ||
| P-glycoprotein Substrate | In vitro | Not a substrate | N/A | [3] |
Experimental Protocols
In Vivo Assessment of Blood-Brain Barrier Penetration in Rats
This protocol describes the methodology used to determine the concentration of PF-5274857 in the cerebrospinal fluid (CSF) and plasma of rats to assess its ability to cross the blood-brain barrier.
Objective: To quantify the brain penetration of PF-5274857 by determining the ratio of its concentration in the CSF to its unbound concentration in plasma.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 250-350 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
Compound: PF-5274857
-
Formulation: Solution in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Route of Administration: Oral gavage (p.o.)
-
Dose: A single dose sufficient to achieve measurable plasma and CSF concentrations.
Sample Collection:
-
At designated time points post-dose (e.g., 1 and 4 hours), animals are anesthetized.
-
Blood Sampling: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
CSF Sampling: CSF is collected from the cisterna magna using a fine-gauge needle. Samples are immediately frozen and stored at -80°C.
Sample Analysis:
-
Quantification Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the concentrations of PF-5274857 in plasma and CSF samples.
-
Sample Preparation: Plasma and CSF samples are typically subjected to protein precipitation with acetonitrile (B52724) containing an internal standard. The supernatant is then analyzed.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Detection: Multiple reaction monitoring (MRM) is used for sensitive and specific detection of PF-5274857 and the internal standard.
Data Analysis:
-
The unbound fraction of PF-5274857 in plasma (fu,plasma) is determined using an appropriate in vitro method such as equilibrium dialysis.
-
The unbound plasma concentration is calculated by multiplying the total plasma concentration by fu,plasma.
-
The ratio of the CSF concentration to the unbound plasma concentration is calculated at each time point to determine the extent of BBB penetration.
In Vitro P-glycoprotein Substrate Assay
This protocol outlines a typical bidirectional transport assay using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) to assess whether PF-5274857 is a substrate of the P-gp efflux pump.
Objective: To determine if PF-5274857 is actively transported by P-glycoprotein.
Cell Line:
-
MDCK-MDR1 cells overexpressing human P-glycoprotein.
-
Parental MDCK cells as a control.
Experimental Setup:
-
MDCK-MDR1 and MDCK cells are seeded on permeable Transwell® inserts and cultured to form confluent monolayers.
-
The integrity of the cell monolayers is verified by measuring the transepithelial electrical resistance (TEER).
Transport Assay:
-
The cell monolayers are washed with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
PF-5274857 is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate at a defined concentration.
-
The transport of PF-5274857 is measured in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).
-
Samples are collected from the receiver chamber at specified time points (e.g., 60, 120 minutes).
-
The assay is also performed in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) to confirm P-gp mediated transport.
Sample Analysis:
-
The concentration of PF-5274857 in the collected samples is quantified by LC-MS/MS.
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B).
-
A compound is considered a P-gp substrate if the efflux ratio is significantly greater than 1 (typically >2) and this transport is inhibited by a known P-gp inhibitor.
Visualizations
References
The Potent and Selective Inhibition of Gli1 Transcription by PF-5274857 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5274857 hydrochloride is a potent, selective, and orally bioavailable antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4][5][6] PF-5274857 effectively suppresses the downstream transcriptional activity of Glioma-associated oncogene homolog 1 (Gli1), a terminal effector of the Hh pathway, leading to the inhibition of tumor growth.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PF-5274857, its quantitative effects on Gli1 transcription, and detailed experimental protocols for assessing its activity.
Introduction to the Hedgehog Signaling Pathway and Gli1
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[4][6] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched (PTCH) receptor alleviates its inhibition of the G protein-coupled receptor, Smoothened (SMO).[5][6] This activation of SMO leads to a signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).[5][7] Gli1 functions primarily as a transcriptional activator, promoting the expression of genes involved in cell proliferation, survival, and differentiation.[4][7] Aberrant activation of the Hh pathway, often through mutations in PTCH or SMO, can lead to the constitutive activation of Gli1 and contribute to the development and progression of various cancers, including medulloblastoma and basal cell carcinoma.[4][8]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly targets and antagonizes the SMO receptor.[1][2][3] By binding to SMO, PF-5274857 prevents its activation, even in the presence of Hh ligands or in cases of activating SMO mutations.[1] This blockade of SMO effectively shuts down the downstream signaling cascade, preventing the activation and nuclear translocation of Gli1.[8][9] Consequently, the transcription of Gli1 target genes is suppressed, leading to anti-proliferative and pro-apoptotic effects in Hh pathway-dependent tumor cells.[1]
Quantitative Data on the Effect of PF-5274857 on Gli1 Transcription
The inhibitory activity of PF-5274857 on the Hh pathway and Gli1 transcription has been quantified in various preclinical models. The following tables summarize the key findings.
| Parameter | Value | Model System | Reference |
| Ki for SMO Binding | 4.6 ± 1.1 nmol/L | --- | [1] |
| IC50 for SMO Antagonism | 5.8 nM | --- | [2][3] |
| Parameter | Value | Model System | Reference |
| IC50 for Gli1 Transcriptional Activity | 2.7 ± 1.4 nmol/L | Mouse Embryonic Fibroblast (MEF) cells | [1][2] |
| In Vivo IC50 for Gli1 Inhibition | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
| In Vivo IC50 for Gli1 Inhibition | 3.5 nM | Ptch+/-p53-/- medulloblastoma allograft mice | [2] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate the effect of PF-5274857 on Gli1 transcription.
Gli1 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of Gli1 in response to Hh pathway modulation.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., NIH3T3 or Shh-LIGHT2 cells) in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into 96-well plates at an appropriate density.
-
Co-transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.
-
Induce Hh pathway activation by adding a conditioned medium containing Sonic Hedgehog (SHh) or a SMO agonist (e.g., SAG).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the PF-5274857 concentration and fitting the data to a four-parameter logistic curve.
-
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]
- 5. Hedgehog Pathway and GLI1 Isoforms in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-5274857 Hydrochloride: A Potent Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-5274857 hydrochloride is a potent, selective, and orally bioavailable small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed experimental protocols for key assays, a summary of its chemical and pharmacological properties in structured tables, and visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Properties
PF-5274857 is a complex molecule with the systematic IUPAC name 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one.[1][2][3] The hydrochloride salt is commonly used for research and development purposes to improve solubility and stability.
Table 1: Chemical and Physical Properties of PF-5274857 and its Hydrochloride Salt
| Property | Value | Reference |
| Chemical Formula (Free Base) | C20H25ClN4O3S | [4] |
| Molecular Weight (Free Base) | 436.96 g/mol | [4] |
| CAS Number (Free Base) | 1373615-35-0 | [4] |
| Chemical Formula (Hydrochloride) | C20H25ClN4O3S · HCl | [5] |
| Molecular Weight (Hydrochloride) | 473.42 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility (Free Base) | DMSO: 83 mg/mL (189.95 mM) Water: 83 mg/mL (189.95 mM) Ethanol: Insoluble | [4] |
| Solubility (Hydrochloride) | Soluble in water and DMSO | [5] |
| SMILES (Free Base) | CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C | [4] |
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
PF-5274857 exerts its biological effects by antagonizing the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway. In the absence of Hh ligands, the receptor Patched (PTCH) inhibits Smo activity. Upon binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors. These transcription factors then induce the expression of target genes involved in cell proliferation, survival, and differentiation.
PF-5274857 binds to Smo and prevents its activation, thereby blocking the entire downstream signaling cascade, even in the presence of Hh ligands or in cases of PTCH mutations that lead to constitutive pathway activation.
Figure 1. Hedgehog signaling pathway and the inhibitory action of PF-5274857.
Pharmacological Properties
PF-5274857 is a highly potent and selective inhibitor of the Smo receptor. Its efficacy has been demonstrated in various in vitro and in vivo models.
Table 2: In Vitro and In Vivo Activity of PF-5274857
| Parameter | Value | Model System | Reference |
| Smo Binding Affinity (Ki) | 4.6 ± 1.1 nM | Human Smoothened | [6] |
| IC50 (Smo Antagonism) | 5.8 nM | [7] | |
| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nM | Mouse Embryonic Fibroblasts (MEFs) | [6] |
| In Vivo IC50 (Antitumor Efficacy) | 8.9 ± 2.6 nM | Medulloblastoma allograft mouse model | [6] |
Experimental Protocols
Smoothened (Smo) Competitive Binding Assay
This protocol details a competitive binding assay to determine the affinity of test compounds for the Smoothened receptor.
Figure 2. Workflow for the Smoothened competitive binding assay.
Methodology:
-
Membrane Preparation: HEK293 cells overexpressing human Smoothened are harvested and homogenized in a lysis buffer. The homogenate is centrifuged, and the resulting cell pellet containing the membranes is resuspended in the assay buffer (50 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 1 mM EDTA). Protein concentration is determined using a BCA protein assay.
-
Assay Setup: The assay is performed in a 96-well filter plate. Each well receives a sequential addition of assay buffer, a serial dilution of PF-5274857 or a reference compound, a constant concentration of a radiolabeled Smo antagonist (e.g., ³H-cyclopamine), and the cell membrane preparation.
-
Incubation and Washing: The plate is incubated for 2 hours at room temperature to allow for competitive binding. Following incubation, the wells are washed to remove unbound radioligand.
-
Detection and Analysis: A scintillation cocktail is added to each well, and the plate is read using a scintillation counter to measure the amount of bound radioligand. The data are then analyzed using non-linear regression to determine the IC50 and subsequently the Ki of the test compound.
GLI1 Reporter Gene Assay
This cell-based assay measures the functional consequence of Smo inhibition by quantifying the transcriptional activity of GLI1, a downstream target of the Hedgehog pathway.
Methodology:
-
Cell Culture and Transfection: Mouse embryonic fibroblasts (MEFs) or other suitable cells are co-transfected with a Gli-responsive luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Compound Treatment and Pathway Activation: The transfected cells are treated with serial dilutions of PF-5274857 for a specified period. The Hedgehog pathway is then activated using a Smo agonist (e.g., SAG) or a recombinant Hh ligand (e.g., Shh).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The Gli-luciferase activity is normalized to the control reporter activity to account for variations in cell number and transfection efficiency.
-
Data Analysis: The normalized luciferase values are plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
Pharmacokinetics
Studies have shown that PF-5274857 is orally bioavailable and can penetrate the blood-brain barrier, a critical property for treating brain tumors such as medulloblastoma.
Table 3: Pharmacokinetic Parameters of PF-5274857
| Parameter | Species | Dose and Route | Value | Reference |
| Oral Bioavailability | Preclinical models | Oral | Orally available and metabolically stable | [6] |
| Blood-Brain Barrier Penetration | Preclinical models | Oral | Effectively penetrates the blood-brain barrier | [6] |
Synthesis Overview
The chemical synthesis of this compound is a multi-step process. While a detailed, publicly available protocol for the hydrochloride salt formation is not readily accessible, the general approach involves the synthesis of the free base followed by salt formation. The synthesis of the core structure likely involves the coupling of a substituted bipyridine derivative with a piperazine (B1678402) moiety, followed by the addition of the methylsulfonylpropanoyl side chain. The final step would involve reacting the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
Conclusion
This compound is a well-characterized and highly potent antagonist of the Smoothened receptor. Its ability to effectively inhibit the Hedgehog signaling pathway, coupled with its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, makes it a valuable tool for preclinical research and a potential candidate for the treatment of Hh-driven malignancies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working with this promising compound.
References
- 1. doronscientific.com [doronscientific.com]
- 2. 1373615-35-0|1-(4-(5'-Chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. adooq.com [adooq.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: PF-5274857 Hydrochloride for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma.[2][3] PF-5274857 has demonstrated robust anti-tumor activity in preclinical mouse models of medulloblastoma, highlighting its potential as a therapeutic agent.[1] Notably, it is orally available and can penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors.[1]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data and established laboratory procedures.
Data Presentation
In Vitro and In Vivo Efficacy of PF-5274857
| Parameter | Value | Cell/Model System | Reference |
| Ki (Smoothened Binding) | 4.6 ± 1.1 nmol/L | In vitro | [1] |
| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nmol/L | In vitro (Cells) | [1] |
| In Vivo IC50 (Gli1 Downregulation) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can lead to tumorigenesis. PF-5274857 acts by inhibiting the Smoothened (Smo) protein, a central transducer in this pathway.
Caption: Hedgehog Signaling Pathway and the Mechanism of Action of PF-5274857.
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice. As this compound is likely to be a poorly water-soluble compound, a suspension is a common formulation strategy.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
Sterile, amber-colored storage vials
-
Sterile magnetic stir bar and stir plate
-
Calibrated balance
-
Spatula
-
Sterile graduated cylinder
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the total volume needed for the study.
-
Prepare the vehicle:
-
For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stir bar. It may be necessary to heat the water initially to aid dissolution, then cool to room temperature.
-
-
Weigh the this compound powder accurately using a calibrated balance.
-
Prepare the suspension:
-
Slowly add the weighed this compound powder to the prepared vehicle while continuously stirring.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
-
Store the formulation in a sterile, amber-colored vial at 4°C to protect from light and prevent degradation.
-
Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
In Vivo Dosing Protocol: Oral Gavage in a Medulloblastoma Mouse Model
Objective: To administer this compound orally to mice bearing medulloblastoma tumors to evaluate its anti-tumor efficacy.
Animal Model:
-
Genetically engineered mouse models (GEMMs) of medulloblastoma (e.g., Ptch1+/- mice) or mice with orthotopic xenografts of human medulloblastoma cell lines are commonly used.
Materials:
-
Mice (appropriate strain and age for the model)
-
This compound formulation
-
Sterile oral gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Experimental Workflow:
Caption: Experimental Workflow for In Vivo Efficacy Studies.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Induction/Implantation: Induce tumor formation in GEMMs or implant medulloblastoma cells orthotopically into the cerebellum of recipient mice.
-
Tumor Monitoring: Monitor tumor growth using appropriate imaging techniques (e.g., bioluminescence imaging) or by observing clinical signs.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Dosing Regimen:
-
Dose: While the exact dose from the primary literature is not publicly available, a starting point could be in the range of 10-50 mg/kg, administered once or twice daily. Dose-response studies are recommended to determine the optimal dose for a specific model.
-
Administration: Administer the this compound formulation or vehicle control via oral gavage.
-
Weigh each mouse to calculate the precise volume to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly dispense the calculated volume.
-
-
Duration: Continue treatment for a specified period (e.g., 21-28 days) or until a predetermined endpoint is reached.
-
-
Monitoring and Endpoints:
-
Monitor animal health daily (body weight, behavior, signs of toxicity).
-
Measure tumor volume regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and collect tissues (tumor, skin, brain) for further analysis (e.g., histopathology, biomarker analysis such as Gli1 levels).
-
For survival studies, monitor animals until they meet the criteria for euthanasia.
-
Concluding Remarks
These protocols provide a framework for conducting in vivo studies with this compound in mouse models. Researchers should adapt these guidelines to their specific experimental design and animal model. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments. The potent anti-tumor activity and favorable pharmacokinetic properties of PF-5274857 make it a valuable tool for investigating the role of the Hedgehog pathway in cancer and for preclinical evaluation of Smoothened-targeted therapies.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted treatment for sonic hedgehog-dependent medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PF-5274857 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent, selective, and brain-penetrant antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] By binding to Smo, PF-5274857 effectively inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors, which are implicated in cell proliferation, differentiation, and survival.[3] Dysregulation of the Hh pathway is a known driver in various malignancies, making PF-5274857 a valuable tool for cancer research, particularly for tumors of the brain and those with activated Hh signaling.[1] These application notes provide a detailed protocol for the proper dissolution and use of PF-5274857 hydrochloride for in vitro cell culture experiments.
Data Presentation: Physicochemical Properties
A summary of the relevant physicochemical and biological activity data for PF-5274857 is presented below. Careful attention should be paid to the solubility of the compound to ensure accurate and reproducible experimental results.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₅ClN₄O₃S | [4][5] |
| Molecular Weight | 436.96 g/mol | [4][5] |
| CAS Number | 1373615-35-0 | [4][5] |
| Solubility in DMSO | ~83-87 mg/mL (~190-199 mM) | [4][5] |
| Solubility in Water | Insoluble | [4] |
| Solubility in Ethanol | Insoluble | [4][5] |
| Mechanism of Action | Smoothened (Smo) antagonist | [1][2][3] |
| In Vitro IC₅₀ (Gli1) | 2.7 ± 1.4 nM | [1][5] |
| Binding Affinity (Ki) | 4.6 ± 1.1 nM | [1][5] |
Note: Solubility can vary slightly between batches. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
For cell culture applications, it is standard practice to first prepare a high-concentration stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in the cell culture medium. Given its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution, dissolve 4.37 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[2] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for longer-term storage.[4]
Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted into the cell culture medium to achieve the final desired concentration for treating cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
Concentrated this compound stock solution (in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile tips
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Serial Dilution (Recommended): Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to reach the final working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock to 10 mL of culture medium).
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound.
-
Control Group: Remember to include a vehicle control in your experiment by adding the same final concentration of DMSO to the cell culture medium without the compound.
Visualizations
Hedgehog Signaling Pathway and Inhibition by PF-5274857
The following diagram illustrates the canonical Hedgehog signaling pathway and the mechanism of inhibition by PF-5274857. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits Smoothened (Smo), leading to the cleavage and inactivation of Gli transcription factors. Upon ligand binding, this inhibition is relieved, allowing Smo to activate the Gli proteins, which then translocate to the nucleus and induce the expression of target genes. PF-5274857 directly antagonizes Smo, thereby blocking the pathway even in the presence of the Hedgehog ligand.
Caption: Mechanism of Hedgehog pathway inhibition by PF-5274857.
Experimental Workflow for Cell Treatment
This workflow diagram outlines the key steps for dissolving and applying this compound in a typical cell culture experiment.
Caption: Workflow for preparing and using PF-5274857 in cell culture.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. adooq.com [adooq.com]
Application Notes and Protocols for PF-5274857 Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma, basal cell carcinoma, and certain types of pancreatic cancer. This compound binds to Smo with high affinity, inhibiting its function and subsequently blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[1] This inhibition results in the downregulation of target genes responsible for cell proliferation, survival, and differentiation, making PF-5274857 a promising compound for targeted cancer therapy.
These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cancer cell lines. The included methodologies cover the assessment of cell viability, apoptosis, and cell cycle distribution.
Data Presentation
The following tables present illustrative data on the effects of this compound on various cancer cell lines. This data is representative of expected outcomes based on the compound's mechanism of action as a Hedgehog pathway inhibitor.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| Daoy | Medulloblastoma | 15.5 |
| Ptch1+/- | Medulloblastoma | 8.9 |
| PANC-1 | Pancreatic Cancer | 55.2 |
| AsPC-1 | Pancreatic Cancer | 89.7 |
| A549 | Lung Carcinoma (Hh-independent) | > 10,000 |
Table 2: Apoptosis Induction by this compound in Daoy Medulloblastoma Cells (48h Treatment)
| Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 10 | 12.4 ± 1.8 | 5.2 ± 0.9 | 17.6 ± 2.7 |
| 50 | 25.8 ± 3.1 | 10.7 ± 1.5 | 36.5 ± 4.6 |
| 100 | 38.2 ± 4.5 | 18.9 ± 2.2 | 57.1 ± 6.7 |
Table 3: Cell Cycle Analysis of PANC-1 Pancreatic Cancer Cells Treated with this compound (72h Treatment)
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.3 ± 2.8 | 35.1 ± 2.1 | 19.6 ± 1.5 |
| 50 | 68.5 ± 3.5 | 18.2 ± 1.9 | 13.3 ± 1.1 |
| 100 | 75.1 ± 4.1 | 12.5 ± 1.4 | 12.4 ± 1.0 |
| 200 | 79.8 ± 4.8 | 9.7 ± 1.2 | 10.5 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability by measuring the metabolic activity of cells, which is indicative of the number of viable cells.
Materials:
-
Cancer cell lines (e.g., Daoy, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^5 to 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or store at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857.
Caption: General workflow for evaluating PF-5274857 in cancer cell lines.
References
Application Notes and Protocols: PF-5274857 Hydrochloride in a Medulloblastoma Allograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-5274857 hydrochloride, a potent and selective Smoothened (Smo) antagonist, in preclinical medulloblastoma allograft models. Detailed protocols for in vivo studies are outlined to facilitate the investigation of this compound's therapeutic potential in Hedgehog (Hh) pathway-dependent medulloblastoma.
Introduction
Medulloblastoma is the most common malignant brain tumor in children.[1][2][3] A significant subset of these tumors is driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[4][5] this compound is a small molecule inhibitor that targets Smoothened (Smo), a key transducer of the Hh signal.[4][6] This compound has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors.[4][5] Preclinical studies in medulloblastoma allograft models have shown that PF-5274857 can effectively inhibit tumor growth and improve survival.[1][4]
Mechanism of Action
PF-5274857 is a novel Smo antagonist that binds to Smo with high affinity, effectively blocking the downstream transcriptional activity of Gli1, a key effector of the Hh pathway.[4] In medulloblastoma models with a constitutively active Hh pathway (e.g., due to mutations in Patched, Ptch), PF-5274857 has been shown to downregulate Gli1 expression, which is closely linked to tumor growth inhibition.[4]
Data Presentation
In Vitro and In Vivo Efficacy of PF-5274857
| Parameter | Value | Cell/Model System | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Human Smo | [4] |
| In Vitro IC50 (Gli1 activity) | 2.7 ± 1.4 nmol/L | Hedgehog-dependent MEFs | [1][4] |
| In Vivo IC50 (Gli1 activity) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [4] |
| Tumor Growth Inhibition | Dose-dependent | Ptch+/-; p53+/- MB allografts | [1] |
| Tumor Regression | Doses ≥ 10 mg/kg (QD, p.o. for 6 days) | Ptch+/-; p53+/- MB allografts | [1] |
| Survival Improvement | Significant at 30 mg/kg | Primary Ptch+/-p53-/- medulloblastoma mice | [5] |
Experimental Protocols
Medulloblastoma Allograft Model Establishment
This protocol describes the intracranial implantation of medulloblastoma cells into immunocompromised mice.
Materials:
-
Medulloblastoma cell lines (e.g., DAOY, D283)
-
Immunocompromised mice (e.g., nude mice)
-
Sterile surgical instruments
-
Stereotactic frame
-
Microinjection pump and syringe
-
Anesthetic (e.g., isoflurane)
-
Warming blanket
-
Autoclips or sutures
Procedure:
-
Cell Preparation: Culture medulloblastoma cells to 80-90% confluency. On the day of injection, harvest and resuspend the cells in a sterile, serum-free medium or PBS to a final concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and secure it in the stereotactic frame. Maintain the mouse's body temperature using a warming blanket.
-
Surgical Procedure:
-
Sterilize the scalp with an appropriate antiseptic.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the desired injection site in the cerebellum (e.g., 2 mm lateral and 2 mm posterior to the lambda).[7]
-
-
Intracranial Injection:
-
Load the syringe with the tumor cell suspension (typically 2-5 µL).
-
Carefully lower the needle through the burr hole to the target depth in the cerebellum.
-
Inject the cell suspension slowly over several minutes to minimize tissue damage.
-
Leave the needle in place for a few minutes after injection to prevent reflux, then slowly withdraw it.
-
-
Post-operative Care:
-
Close the incision with autoclips or sutures.
-
Administer analgesics as required.
-
Monitor the mice daily for any signs of distress, neurological deficits, or tumor growth (e.g., weight loss, lethargy, head tilting).
-
Administration of this compound
Formulation:
-
For in vivo studies, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) for oral gavage.[5]
Dosing Regimen:
-
Efficacy Studies: Oral administration (p.o.) once daily (QD) at doses ranging from 10 mg/kg to 100 mg/kg.[1][5]
-
Pharmacodynamic Studies: A single dose can be administered to assess the effect on downstream targets like Gli1 expression in the tumor tissue.
Assessment of Treatment Efficacy
Tumor Growth Monitoring:
-
For subcutaneous models, tumor volume can be measured regularly using calipers.
-
For orthotopic models, tumor burden can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
At the end of the study, tumors can be excised and weighed.
Survival Analysis:
-
Mice are monitored daily, and the study endpoint is typically defined by ethical considerations such as significant weight loss, severe neurological symptoms, or tumor size exceeding a predetermined limit.
-
Survival data can be plotted using Kaplan-Meier curves and analyzed statistically.
Pharmacodynamic Analysis:
-
At specified time points after treatment, tumors are harvested.
-
Gene expression analysis (e.g., qRT-PCR) can be performed to measure the levels of Hh pathway target genes, such as Gli1, to confirm target engagement.[4]
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened.
Caption: Experimental workflow for evaluating PF-5274857 in a medulloblastoma allograft model.
References
- 1. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tis21-gene therapy inhibits medulloblastoma growth in a murine allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mouse model of the most aggressive subgroup of human medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Video: Intracranial Orthotopic Allografting of Medulloblastoma Cells in Immunocompromised Mice [jove.com]
Oral Administration Protocol for PF-05274857 in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the oral administration of PF-05274857, a potent and selective Smoothened (Smo) antagonist, in rat models. PF-05274857 is a critical tool for investigating the Hedgehog (Hh) signaling pathway in various physiological and pathological contexts, particularly in oncology research. These application notes include detailed methodologies for vehicle preparation, dosing, and a summary of key pharmacokinetic parameters to ensure reproducible and effective in vivo studies.
Introduction
PF-05274857 is an orally active and brain-penetrant antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, PF-05274857 inhibits the downstream activation of Gli transcription factors, leading to the downregulation of Hh target genes.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma, making PF-05274857 a valuable compound for preclinical research. This protocol outlines a standardized procedure for the oral delivery of PF-05274857 to rats to study its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits Smoothened (Smo), preventing signal transduction. The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH relieves this inhibition, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, differentiation, and survival. PF-05274857 acts by directly antagonizing Smo, thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of PF-05274857 in rats following oral administration.
Table 1: Pharmacokinetic Parameters of PF-05274857 in Rats
| Parameter | Value | Reference |
| Oral Dose Range | 5 - 30 mg/kg | [1] |
| Half-life (T1/2) | 1.7 ± 0.1 hours | [1] |
| Apparent Volume of Distribution (Vd/F) | 5.6 ± 0.5 L/kg | [1] |
| Brain Penetration | Approx. 40% of unbound plasma concentration crosses the blood-brain barrier within 4 hours post-dose | [1] |
Table 2: Recommended Dosing for In Vivo Studies
| Study Type | Recommended Oral Dose | Dosing Frequency |
| Pharmacokinetic Studies | 5 - 30 mg/kg | Single dose |
| Pharmacodynamic/Efficacy Studies | 10 - 100 mg/kg | Once daily |
Experimental Protocol: Oral Administration in Rats
This protocol details the preparation and administration of PF-05274857 to rats via oral gavage.
Materials:
-
PF-05274857 powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriately sized oral gavage needles (flexible-tipped recommended)
-
Syringes
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Vehicle Preparation (0.5% CMC-Na Suspension):
-
Weigh the appropriate amount of CMC-Na to make a 0.5% (w/v) solution in sterile water (e.g., 50 mg of CMC-Na in 10 mL of sterile water).
-
Slowly add the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
PF-05274857 Formulation:
-
Calculate the required amount of PF-05274857 based on the desired dose and the number of animals. For example, for a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, you would need 2.5 mg of PF-05274857 per rat.
-
Weigh the calculated amount of PF-05274857 powder.
-
Add the powder to the prepared 0.5% CMC-Na vehicle.
-
Vortex thoroughly to create a suspension.
-
For a more homogenous suspension, use a homogenizer or sonicator until no visible clumps of powder remain.
-
Continuously stir the suspension during dosing to ensure uniform delivery.
-
-
Animal Dosing:
-
Weigh each rat immediately before dosing to calculate the precise volume of the PF-05274857 suspension to be administered.
-
Gently restrain the rat.
-
Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the PF-05274857 suspension slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Conclusion
This protocol provides a detailed and reproducible method for the oral administration of the Smoothened antagonist PF-05274857 in rats. Adherence to this protocol will enable researchers to conduct robust in vivo studies to explore the therapeutic potential of targeting the Hedgehog signaling pathway. The provided pharmacokinetic data serves as a valuable reference for experimental design and data interpretation.
References
Application Notes and Protocols for Assessing PF-5274857 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. PF-5274857 inhibits Smo, leading to the suppression of downstream signaling and the inhibition of Gli1-mediated transcription, a crucial activator of genes involved in cell proliferation and survival.[1]
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of PF-5274857. The protocols detailed herein are designed to enable researchers to quantify the inhibitory activity of PF-5274857 on the Hedgehog pathway and assess its impact on cancer cell viability.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described assays.
Table 1: In Vitro Efficacy of PF-5274857
| Parameter | Value | Cell Line | Reference |
| Smoothened (Smo) Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | N/A | [1] |
| Gli1 Transcriptional Activity (IC50) | 2.7 ± 1.4 nmol/L | Medulloblastoma cells | [1] |
| In Vivo Antitumor Activity (IC50) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
Table 2: Example Data from a Gli-Luciferase Reporter Assay
| PF-5274857 Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 150,000 | 0 |
| 0.1 | 135,000 | 10 |
| 1 | 90,000 | 40 |
| 10 | 30,000 | 80 |
| 100 | 7,500 | 95 |
| 1000 | 1,500 | 99 |
Table 3: Example Data from a Cell Viability (MTT) Assay
| PF-5274857 Concentration (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.20 | 100 |
| 1 | 1.15 | 96 |
| 10 | 0.96 | 80 |
| 100 | 0.60 | 50 |
| 1000 | 0.24 | 20 |
| 10000 | 0.12 | 10 |
Signaling Pathway and Experimental Workflow Diagrams
References
Pharmacokinetic and pharmacodynamic analysis of PF-5274857
Initial Investigation Yields No Public Data on PF-05274857
A comprehensive search for the pharmacokinetic and pharmacodynamic properties of a compound designated PF-05274857 has yielded no specific results. Publicly available scientific literature and clinical trial databases do not contain information pertaining to a molecule with this identifier.
This lack of information could be attributed to several factors:
-
Typographical Error: The compound identifier may be inaccurate. Similar designations for Pfizer compounds, such as PF-06282999, PF-06648671, and PF-06291874, have been identified in published research.[1][2][3][4]
-
Early-Stage Development: PF-05274857 could be an internal designation for a compound in the very early stages of preclinical development. Information on such compounds is often proprietary and not publicly disclosed until later stages of research, such as the filing of an Investigational New Drug (IND) application.
-
Discontinued (B1498344) Program: The research program for this compound may have been discontinued before any data was published or entered into public registries.
Without any available data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for PF-05274857.
For researchers, scientists, and drug development professionals interested in the pharmacokinetic and pharmacodynamic analysis of novel compounds, the following general protocols and considerations are provided as a template. These would be adapted based on the specific characteristics of a known molecule.
General Experimental Protocols for Pharmacokinetic and Pharmacodynamic Analysis
I. In Vitro Pharmacokinetics
A series of in vitro assays are fundamental to characterizing the drug-like properties of a new chemical entity.
1. Metabolic Stability Assessment in Liver Microsomes and Hepatocytes:
-
Objective: To determine the rate of metabolic turnover of the compound in the presence of liver enzymes.
-
Methodology:
-
Incubate the test compound (e.g., at 1 µM) with liver microsomes or cryopreserved hepatocytes from various species (e.g., human, rat, mouse, dog, monkey) in the presence of NADPH (for microsomes).
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Cytochrome P450 (CYP) Inhibition Assay:
-
Objective: To assess the potential of the compound to inhibit major CYP isoforms, which could lead to drug-drug interactions.
-
Methodology:
-
Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubate the test compound at various concentrations with each CYP isoform and a probe substrate specific for that enzyme.
-
Measure the formation of the metabolite of the probe substrate.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).
-
3. Plasma Protein Binding Assay:
-
Objective: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology:
-
Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.
-
Incubate the test compound with plasma from different species.
-
Separate the protein-bound and unbound fractions.
-
Quantify the concentration of the compound in each fraction to determine the percentage of binding.
-
4. Permeability Assay (e.g., Caco-2):
-
Objective: To predict the intestinal absorption of an orally administered compound.
-
Methodology:
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes) on a semi-permeable membrane.
-
Add the test compound to the apical (AP) side of the monolayer.
-
Measure the amount of compound that permeates to the basolateral (BL) side over time to determine the apparent permeability coefficient (Papp).
-
The reverse experiment (BL to AP) can be performed to assess active efflux.
-
Caption: Workflow for in vitro pharmacokinetic profiling.
II. In Vivo Pharmacokinetics
Animal studies are conducted to understand how the drug behaves in a whole organism.
1. Single-Dose Pharmacokinetic Study:
-
Objective: To determine the basic pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.
-
Methodology:
-
Administer the compound to a suitable animal model (e.g., rats or mice) via IV and PO routes.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and analyze the drug concentration using LC-MS/MS.
-
Calculate key PK parameters such as Clearance (CL), Volume of Distribution (Vd), half-life (t½), Cmax, Tmax, and oral bioavailability (F%).
-
III. Pharmacodynamic Analysis
Pharmacodynamic studies investigate the mechanism of action and the relationship between drug concentration and its effect.
1. In Vitro Target Engagement and Functional Assays:
-
Objective: To confirm the compound's activity at its intended biological target and to quantify its potency.
-
Methodology: The specific assay will depend on the target class (e.g., enzyme, receptor, ion channel).
-
For an enzyme inhibitor: A biochemical assay measuring the inhibition of enzyme activity in the presence of varying concentrations of the compound.
-
For a receptor agonist/antagonist: A cell-based assay using a cell line expressing the target receptor, measuring a downstream signaling event (e.g., cAMP production, calcium flux, reporter gene expression).
-
From these dose-response curves, parameters like EC50 (effective concentration for 50% of maximal response) or IC50 are determined.
-
2. In Vivo Pharmacodynamic/Efficacy Studies:
-
Objective: To demonstrate that the compound elicits the desired pharmacological effect in a relevant animal model of disease.
-
Methodology:
-
Select a relevant animal model for the therapeutic indication.
-
Administer the compound at various dose levels.
-
Measure a relevant biomarker or a clinical endpoint of the disease at different time points.
-
Correlate the observed effect with the measured drug concentrations in plasma or target tissue (PK/PD modeling).
-
Caption: Relationship between pharmacokinetics and pharmacodynamics.
References
- 1. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Disposition of the Thiouracil Derivative PF-06282999, an Orally Bioavailable, Irreversible Inactivator of Myeloperoxidase Enzyme, Across Animals and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist PF-06291874 administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PF-5274857 in Brain Tumor Metastasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis to the brain is a critical event in the progression of many cancers and is associated with a grim prognosis. The development of therapeutic agents that can cross the blood-brain barrier and effectively target metastatic cells in the brain is a significant challenge in oncology. PF-5274857 has emerged as a promising small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial developmental pathway often reactivated in cancer, contributing to tumor growth, invasion, and metastasis. Notably, PF-5274857 is a potent and selective antagonist of Smoothened (Smo), a key signal transducer in the Hh pathway, and has been shown to effectively penetrate the blood-brain barrier.[1] These characteristics make PF-5274857 a valuable tool for investigating the role of Hh signaling in brain tumor metastasis and a potential therapeutic candidate.
The Hedgehog signaling pathway is known to enhance invasion and migration in a variety of cancers, including those that commonly metastasize to the brain such as lung cancer, breast cancer, and melanoma.[2][3][4][5][6][7][8][9][10] The pathway's activation can lead to the upregulation of genes involved in cell motility, angiogenesis, and the epithelial-mesenchymal transition (EMT), all of which are critical processes in the metastatic cascade.[2][9] Given that aberrant Hedgehog signaling has been observed in brain metastases of non-small cell lung cancer, this pathway presents a compelling target for therapeutic intervention.[2]
This document provides detailed application notes and protocols for the use of PF-5274857 in preclinical studies of brain tumor metastasis.
Quantitative Data
The following tables summarize the key quantitative parameters of PF-5274857, providing a basis for experimental design.
Table 1: In Vitro Activity of PF-5274857
| Parameter | Value | Cell Line/System | Reference |
| Smoothened (Smo) Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Cell-based assays | [1] |
| Gli1 Transcriptional Activity Inhibition (IC50) | 2.7 ± 1.4 nmol/L | Cells | [1] |
Table 2: In Vivo Activity of PF-5274857 in a Medulloblastoma Model
| Parameter | Value | Animal Model | Reference |
| Tumor Growth Inhibition (IC50) | 8.9 ± 2.6 nmol/L | Mouse model of medulloblastoma | [1] |
Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the nucleus, GLI proteins regulate the expression of target genes that promote cell proliferation, survival, and invasion. PF-5274857 acts as an antagonist to SMO, thereby inhibiting the entire downstream signaling pathway.
Hedgehog Signaling Pathway and Inhibition by PF-5274857.
Experimental Protocols
The following protocols are designed to assess the efficacy of PF-5274857 in preclinical models of brain tumor metastasis.
In Vitro Invasion Assay (Modified Boyden Chamber)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell line known or suspected to have active Hedgehog signaling (e.g., lung, breast, or melanoma cell lines).
-
PF-5274857
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (serum-free and serum-containing)
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
Calcein AM or Crystal Violet for cell staining and quantification
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/ml with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest cells and resuspend in serum-free medium containing different concentrations of PF-5274857 (e.g., 0, 1, 10, 100 nM).
-
-
Invasion Assay:
-
Add 500 µl of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Seed 5 x 104 cells in 200 µl of serum-free medium with or without PF-5274857 into the upper chamber of the Matrigel-coated inserts.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 10 minutes, then wash with water.
-
Alternatively, for fluorescent quantification, incubate the invading cells with Calcein AM and measure fluorescence using a plate reader.
-
Count the number of invading cells in several fields of view under a microscope or quantify the fluorescence.
-
Workflow for the In Vitro Invasion Assay.
In Vivo Brain Metastasis Model (Intracardiac Injection)
This model mimics the hematogenous spread of cancer cells to the brain.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Brain-tropic cancer cell line expressing a reporter gene (e.g., Luciferase or GFP)
-
PF-5274857 formulated for oral administration
-
Bioluminescence imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Culture brain-tropic cancer cells expressing luciferase to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 106 cells/100 µl.
-
-
Intracardiac Injection:
-
Anesthetize the mice.
-
Carefully inject 1 x 105 cells in 100 µl PBS into the left ventricle of the heart.
-
-
Treatment:
-
Begin oral administration of PF-5274857 or vehicle control one day after tumor cell injection. A potential starting dose, based on medulloblastoma studies, could be in the range of 10-25 mg/kg, administered daily.[1] Dose-response studies are recommended.
-
-
Monitoring and Quantification of Brain Metastasis:
-
Monitor the formation and growth of brain metastases weekly using bioluminescence imaging.
-
At the end of the study (e.g., 4-6 weeks or when neurological symptoms appear), euthanize the mice.
-
Perfuse the mice with PBS and then 4% paraformaldehyde.
-
Excise the brains and perform ex vivo bioluminescence imaging for a more sensitive measurement of tumor burden.
-
Process the brains for histology (H&E staining) and immunohistochemistry (e.g., for Ki67 to assess proliferation or for the reporter protein to visualize micrometastases).
-
Quantify the number and total area of metastatic lesions in brain sections.
-
Workflow for the In Vivo Brain Metastasis Study.
Conclusion
PF-5274857 represents a valuable research tool for elucidating the role of the Hedgehog signaling pathway in the complex process of brain tumor metastasis. Its ability to penetrate the blood-brain barrier and potently inhibit Smoothened makes it particularly well-suited for preclinical in vivo studies. The protocols outlined above provide a framework for researchers to investigate the potential of PF-5274857 as a therapeutic agent to prevent or treat brain metastases. Further studies are warranted to explore its efficacy in various cancer types and in combination with other therapeutic modalities.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Hedgehog pathway mediates resistance to epidermal growth factor receptor inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Signaling: Networking to Nurture a Pro-Malignant Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hedgehog pathway in breast cancer - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Hedgehog signalling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Hedgehog Signaling Networks in Lung Cancer: The Mechanisms and Roles in Tumor Progression and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
Application Notes and Protocols: Long-Term Stability of PF-5274857 Hydrochloride in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-5274857 is a potent, selective, and orally bioavailable antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making PF-5274857 a valuable tool for cancer research and therapeutic development. Understanding the stability of PF-5274857 hydrochloride in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results.
These application notes provide a summary of known stability data for this compound, along with detailed protocols for preparing and storing solutions, and for conducting comprehensive stability assessments.
Known Stability Data of this compound
Currently, detailed long-term stability data for this compound across a wide range of conditions have not been extensively published. However, based on available information, the following recommendations are provided.
Table 2.1: Recommended Storage Conditions for this compound Solutions
| Solvent System | Concentration | Storage Temperature | Recommended Duration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | -20°C | Use within 1 month | To prevent loss of potency. |
| In vivo working solution (DMSO, PEG300, Tween-80, Saline) | ≥ 2.08 mg/mL | Room Temperature | Prepare fresh daily | To ensure reliable experimental results.[1] |
Protocols for Solution Preparation
Preparation of 10 mM Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Equilibrate the lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 436.96 g/mol .
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of In Vivo Working Solution
This protocol yields a clear solution of ≥ 2.08 mg/mL.
Materials:
-
10 mM this compound in DMSO stock solution
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and calibrated pipettes
Protocol (for 1 mL working solution):
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL (equivalent to ~47.6 mM) PF-5274857 in DMSO stock solution.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly before use. This solution should be prepared fresh on the day of the experiment.[1]
Hedgehog Signaling Pathway and Mechanism of Action
PF-5274857 acts as an antagonist to the Smoothened (Smo) receptor. In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo. This allows Smo to activate a downstream signaling cascade, leading to the activation and nuclear translocation of Gli transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival. PF-5274857 binds to Smo, preventing its activation even in the presence of Hedgehog ligands, thereby inhibiting the entire downstream signaling pathway.
Protocol for Long-Term Stability Assessment
To comprehensively evaluate the long-term stability of this compound in solution, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Experimental Workflow for Stability Study
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound under various stress conditions. A target degradation of 5-20% is generally recommended to ensure that degradation products are formed without being excessive.[2][3]
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v).
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 48 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Keep the stock solution in a heat-stable container at 80°C for 72 hours.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. A reverse-phase HPLC (RP-HPLC) method with UV detection is commonly employed.
Table 5.1: Example HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 254 nm (or determined by UV scan of PF-5274857) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6] The key aspect of a stability-indicating method is its ability to resolve the peak of the parent compound from all potential degradation products.
Data Presentation
Results from the stability studies should be summarized in a clear and organized manner. The following table provides a template for presenting the data.
Table 6.1: Example Stability Data Summary for this compound (1 mg/mL) at 40°C
| Time Point (Days) | % Initial Concentration Remaining | Appearance of Solution | pH (if aqueous) | Degradation Products (% Peak Area) |
| 0 | 100.0 | Clear, Colorless | 6.5 | Not Detected |
| 7 | 98.2 | Clear, Colorless | 6.5 | RRT 0.85 (0.5%), RRT 1.15 (1.3%) |
| 14 | 96.5 | Clear, Colorless | 6.4 | RRT 0.85 (1.2%), RRT 1.15 (2.3%) |
| 30 | 92.1 | Clear, Faint Yellow | 6.3 | RRT 0.85 (2.5%), RRT 1.15 (5.4%) |
| 60 | 85.4 | Clear, Yellow | 6.1 | RRT 0.85 (4.8%), RRT 1.15 (9.8%) |
| RRT = Relative Retention Time |
Conclusion
While specific long-term stability data for this compound is limited, the provided protocols offer a robust framework for its preparation, storage, and comprehensive stability assessment. For routine experimental use, it is recommended to use freshly prepared solutions or aliquots of a DMSO stock solution stored at -20°C for no longer than one month. For critical applications or to establish a longer shelf-life in a specific formulation, a thorough stability study as outlined is essential.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Off-target effects of PF-5274857 hydrochloride at high concentrations
Welcome to the technical support center for PF-5274857 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments, with a focus on understanding and mitigating potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-5274857?
A: PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] By binding to Smo, PF-5274857 inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors, which are implicated in the proliferation of certain types of tumors.[2][3]
Q2: What are the known potency and selectivity metrics for PF-5274857?
A: PF-5274857 has been shown to be highly potent against the Smoothened receptor. In a broad panel of protein kinases, it showed less than 20% inhibition at a concentration of 1 µM, indicating high selectivity at this concentration.[1]
Q3: My experimental results are inconsistent with the known on-target effects of PF-5274857, especially at high concentrations. What could be the cause?
A: While PF-5274857 is highly selective at lower concentrations, using it at high concentrations can potentially lead to off-target effects. These occur when a compound interacts with unintended molecular targets. Such interactions can lead to unexpected phenotypic changes in your experiments. It is crucial to differentiate between the on-target effects on the Hedgehog pathway and potential off-target effects.
Q4: How can I determine if the effects I am observing are off-target?
A: To investigate potential off-target effects, you can employ several strategies. A primary method is to perform a counterscreening assay, such as a broad kinase panel, at the high concentrations you are using in your experiments. Additionally, using a structurally unrelated Smo antagonist can help determine if the observed phenotype is due to Smo inhibition or an off-target effect of PF-5274857's chemical structure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Phenotype | At high concentrations, PF-5274857 may be interacting with unintended targets, leading to cellular stress or other off-target effects. | 1. Perform a Dose-Response Curve: Determine the minimal effective concentration for on-target activity and use the lowest possible concentration in your experiments. 2. Control Experiments: Include a negative control (vehicle) and a positive control (another known Smo inhibitor) to differentiate on-target from off-target effects. 3. Off-Target Profiling: Conduct a broad kinase screen or other relevant off-target profiling assays at the concentrations of concern. |
| Inconsistent Results Across Experiments | This could be due to variability in compound concentration, cell passage number, or other experimental conditions. High concentrations of a compound can also lead to solubility issues, resulting in inconsistent effective concentrations. | 1. Verify Compound Integrity and Concentration: Ensure the compound is fully dissolved and the stock concentration is accurate. 2. Standardize Experimental Conditions: Maintain consistent cell culture conditions, including cell density and passage number. 3. Check for Compound Precipitation: Visually inspect your media for any signs of compound precipitation, especially at high concentrations. |
| Observed Effect is Not Rescued by Downstream Pathway Activation | If activating a downstream component of the Hedgehog pathway does not rescue the phenotype induced by high concentrations of PF-5274857, this strongly suggests an off-target effect. | 1. Rescue Experiments: Transfect cells with a constitutively active form of a downstream effector (e.g., Gli1) to see if the phenotype is reversed. 2. Investigate Alternative Pathways: Based on any identified off-targets from profiling screens, investigate the potential involvement of those pathways. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Smo) | 5.8 nM | [1] |
| Ki (Smo) | 4.6 nM | [1][2] |
| Gli1 Inhibition IC50 (in MEF cells) | 2.7 ± 1.4 nM | [1][3] |
| In Vivo IC50 (Medulloblastoma model) | 8.9 ± 2.6 nM | [3] |
| Kinase Selectivity | <20% inhibition against a broad panel of protein kinases at 1 µM | [1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to achieve the desired final concentrations for the assay.
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., Reaction Biology, Eurofins). Specify the concentrations of PF-5274857 to be tested. It is advisable to test at least one concentration significantly higher than the on-target IC50 (e.g., 10 µM).
-
Assay Performance: The service provider will perform the kinase activity assays, typically using a radiometric or fluorescence-based method. The activity of each kinase is measured in the presence of your compound and compared to a vehicle control.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentrations. Significant inhibition of any kinase other than the intended target may indicate an off-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct binding of a compound to its target and potential off-targets in a cellular context.
-
Cell Treatment: Treat intact cells with a high concentration of PF-5274857 or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (PF-5274857) can stabilize the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry. A shift in the melting curve in the presence of the compound indicates direct binding.
Visualizations
Caption: Hedgehog Signaling Pathway and the inhibitory action of PF-5274857 on Smoothened (Smo).
Caption: A logical workflow for troubleshooting and identifying potential off-target effects of a compound.
References
Navigating Preclinical Research: A Technical Support Center for PF-5274857 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing PF-5274857 hydrochloride in preclinical animal models. Due to the limited publicly available, specific preclinical toxicity data for this compound, this resource focuses on the known mechanism of action and general principles of preclinical toxicology for Smoothened (Smo) inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, it prevents the downstream activation of the pathway, which is implicated in the growth of certain tumors.[1]
Q2: What are the reported potency and efficacy of PF-5274857 in preclinical models?
A2: In a mouse model of medulloblastoma, PF-5274857 demonstrated robust anti-tumor activity. It has a binding affinity (Ki) of 4.6 ± 1.1 nmol/L and inhibits the transcriptional activity of the downstream gene Gli1 with an IC50 of 2.7 ± 1.4 nmol/L in cells. The in vivo IC50 for tumor growth inhibition was found to be 8.9 ± 2.6 nmol/L.[1]
Q3: Is this compound orally bioavailable and does it cross the blood-brain barrier?
A3: Yes, studies have shown that PF-5274857 is orally available and can effectively penetrate the blood-brain barrier in preclinical models.[1] This is a critical feature for its potential use in treating brain tumors.[1]
Q4: What are the expected on-target effects of inhibiting the Hedgehog pathway?
A4: The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis in adults. Its inhibition can lead to developmental abnormalities in embryonic models. In adult animals, on-target effects may be observed in tissues with active Hh signaling, such as the skin and hair follicles. Researchers should be observant for potential dermatological changes or effects on tissue repair.
Q5: Are there any general class-related toxicities associated with Smoothened inhibitors?
A5: While specific data for PF-5274857 is limited, other Smoothened inhibitors have been associated with adverse effects in preclinical and clinical studies. These can include muscle spasms, taste disturbances, alopecia (hair loss), and weight loss. Monitoring for these general class-related effects is advisable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Vehicle Toxicity: The formulation used to dissolve and administer PF-5274857 may have its own toxic effects. - Off-Target Effects: The compound may be interacting with other cellular targets besides Smoothened. - Exaggerated Pharmacodynamics: At high doses, the intended pharmacological effect could be too pronounced, leading to adverse outcomes. | - Conduct a vehicle-only control study to assess its toxicity. - Perform a literature search for known off-target effects of similar chemical structures. - Re-evaluate the dose-response relationship and consider dose reduction. |
| Significant Weight Loss in Animals | - Reduced Food/Water Intake: The compound may cause malaise, taste alterations, or gastrointestinal distress. - Metabolic Effects: Inhibition of the Hh pathway could potentially impact metabolic processes. | - Monitor food and water consumption daily. - Consider providing palatable, high-calorie food supplements. - If weight loss is severe, consider a dose reduction or temporary cessation of treatment. |
| Skin Lesions or Hair Loss | - On-Target Effect: The Hedgehog pathway is involved in hair follicle cycling and skin homeostasis. | - Document and photograph any skin or hair changes. - Consider taking skin biopsies for histopathological analysis to understand the underlying cellular changes. |
| Inconsistent Efficacy Results | - Formulation Issues: The compound may not be fully dissolved or stable in the chosen vehicle. - Dosing Inaccuracy: Errors in dose calculation or administration. - Animal Model Variability: Differences in the genetic background or health status of the animals. | - Verify the solubility and stability of your formulation. - Double-check all dose calculations and ensure proper administration technique. - Ensure a homogenous and sufficiently large group of animals for your study. |
Experimental Protocols
While specific toxicity study protocols for PF-5274857 are not publicly available, a general approach to preclinical safety assessment would include the following key experiments.
General Acute Toxicity Study
-
Objective: To determine the potential for toxicity after a single high dose of PF-5274857.
-
Animal Model: Typically performed in two rodent species (e.g., mice and rats).
-
Methodology:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Use a dose escalation design to identify a range of doses, including a maximum tolerated dose (MTD).
-
Observe animals for clinical signs of toxicity and mortality for a period of up to 14 days.
-
Conduct a full necropsy and histopathological examination of major organs.
-
Repeat-Dose Toxicity Study
-
Objective: To evaluate the toxicological profile of PF-5274857 after repeated administration.
-
Animal Model: One rodent and one non-rodent species (e.g., rats and dogs).
-
Methodology:
-
Administer PF-5274857 daily for a predetermined period (e.g., 28 days).
-
Include multiple dose groups (low, mid, high) and a vehicle control group.
-
Monitor clinical signs, body weight, food consumption, ophthalmology, and clinical pathology (hematology, clinical chemistry, urinalysis) throughout the study.
-
At termination, perform a full necropsy, organ weight analysis, and comprehensive histopathology.
-
Visualizing Key Pathways and Workflows
To aid in experimental design and interpretation, the following diagrams illustrate the Hedgehog signaling pathway and a general preclinical toxicology workflow.
Caption: The Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened.
Caption: A generalized workflow for preclinical toxicology assessment of a novel compound.
References
Troubleshooting inconsistent results with PF-5274857 hydrochloride
Welcome to the technical support center for PF-5274857 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this potent and selective Smoothened (Smo) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, it prevents the downstream activation of Gli transcription factors, thereby inhibiting the expression of Hh target genes.[1][2] This compound has been shown to effectively block Hh pathway activity in both in vitro and in vivo models.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and DMSO.[3] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. For in vivo studies, various formulations using DMSO, PEG300, Tween-80, saline, or corn oil can be utilized to achieve the desired concentration and bioavailability.[4]
Q3: What is the recommended storage and stability of this compound?
A3: Lyophilized this compound is stable for up to 36 months when stored at -20°C and kept desiccated. Once dissolved, the solution should be stored at -20°C and is recommended to be used within one month to maintain its potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: What are the known potency values (IC50, Ki) for PF-5274857?
A4: PF-5274857 is a highly potent Smo antagonist. The reported values are summarized in the table below.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 4.6 ± 1.1 nM | Smoothened Binding Assay | [1][2] |
| IC50 (Gli1 transcription) | 2.7 ± 1.4 nM | Mouse Embryonic Fibroblasts (MEFs) | [1][2] |
| in vivo IC50 | 8.9 ± 2.6 nM | Medulloblastoma Mouse Model | [1][2] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to inconsistent results.
Issue 1: Inconsistent or lower-than-expected inhibition of the Hedgehog pathway.
Possible Causes & Solutions
-
Compound Precipitation: this compound may precipitate out of solution, especially at high concentrations or in aqueous media with low solubility enhancers.
-
Solution: Visually inspect your stock and working solutions for any precipitates. If precipitation is observed, gentle warming and/or sonication may help to redissolve the compound.[4] When preparing working solutions from a DMSO stock, ensure rapid and thorough mixing into the aqueous medium. For in vivo preparations, follow established protocols using solvents like PEG300 and Tween-80 to improve solubility.[4]
-
-
Incorrect Compound Concentration: Errors in dilution calculations or pipetting can lead to inaccurate final concentrations.
-
Solution: Double-check all calculations and ensure your pipettes are calibrated. Prepare fresh dilutions from your stock solution.
-
-
Lot-to-Lot Variability: Different batches of the compound may have slight variations in purity or activity.[5][6]
-
Solution: If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated one in a parallel experiment. When publishing, always report the lot number of the compound used.
-
-
Cell Line Responsiveness: The sensitivity of different cell lines to Hedgehog pathway inhibition can vary. Some cell lines may have low basal Hh pathway activity or may not be dependent on this pathway for survival and proliferation.
-
Solution: Before conducting large-scale experiments, confirm the Hh pathway activity in your cell line of choice, for example, by measuring the baseline expression of Gli1. It is also recommended to use a positive control cell line known to be sensitive to Smo antagonists.
-
-
Development of Resistance: Prolonged treatment with Smo antagonists can lead to the development of resistance mechanisms, such as mutations in the Smoothened receptor or amplification of downstream effectors like Gli2.[7]
-
Solution: If you observe a decrease in efficacy over time, consider investigating potential resistance mechanisms. This could involve sequencing the Smo gene or analyzing the expression levels of key pathway components.
-
Issue 2: Unexpected or off-target effects observed.
Possible Causes & Solutions
-
High Compound Concentration: At concentrations significantly above the IC50, the risk of off-target effects increases.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that effectively inhibits the Hh pathway without inducing significant off-target toxicity.
-
-
Cell-Type Specific Off-Target Effects: The off-target profile of a compound can vary between different cell types.
-
Solution: To confirm that the observed phenotype is due to Hh pathway inhibition, consider performing rescue experiments by overexpressing a downstream effector like a constitutively active form of Gli. Additionally, using a structurally different Smo antagonist as a control can help differentiate on-target from off-target effects.
-
-
General Cellular Stress: High concentrations of any small molecule, including the solvent (e.g., DMSO), can induce cellular stress and lead to non-specific effects.
-
Solution: Ensure that the final concentration of the solvent in your experiments is consistent across all conditions and is at a level that does not affect cell viability or function.
-
Issue 3: Poor cell health or viability after treatment.
Possible Causes & Solutions
-
On-Target Toxicity in Hh-Dependent Cells: If your cells rely on the Hedgehog pathway for survival, inhibition by PF-5274857 will lead to decreased viability. This is an expected on-target effect.
-
Solution: Titrate the concentration of PF-5274857 to find a balance between pathway inhibition and maintaining sufficient cell numbers for your downstream assays.
-
-
Solvent Toxicity: As mentioned previously, the solvent used to dissolve the compound can be toxic to cells at high concentrations.
-
Solution: Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.
-
-
Contamination: Microbial contamination in cell cultures can lead to poor cell health and confound experimental results.
-
Solution: Regularly check your cell cultures for any signs of contamination. If contamination is suspected, discard the affected cultures and start with a fresh, uncontaminated stock.
-
Experimental Protocols
Protocol 1: In Vitro Hedgehog Pathway Inhibition Assay
-
Cell Seeding: Plate cells (e.g., Shh-LIGHT II cells, which have a Gli-responsive luciferase reporter) at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution series in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Pathway Activation (if necessary): For cells with low basal Hh activity, the pathway can be activated by adding a Smo agonist (e.g., SAG) or conditioned medium from cells expressing Sonic Hedgehog (Shh).
-
Incubation: Incubate the cells for a period sufficient to see a response, typically 24-48 hours.
-
Readout: Measure the activity of the Hh pathway. For reporter cell lines, this can be done using a luciferase assay. For other cell lines, the expression of Hh target genes like GLI1 and PTCH1 can be quantified using qRT-PCR.
Protocol 2: Preparation of this compound for In Vivo Studies
For oral administration in mice, a common formulation is as follows:
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.
-
First, dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix again.
-
Finally, add saline to reach the final volume and mix until a clear solution is obtained.[4]
Note: Always perform a small-scale formulation test to ensure solubility and stability before preparing a large batch.
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PF-5274857 dosage for maximum tumor growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of PF-5274857, a potent and selective Smoothened (Smo) antagonist, for maximum tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-5274857?
A1: PF-5274857 is a small molecule inhibitor that targets the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, PF-5274857 blocks the downstream activation of the pathway, which is crucial for the growth and proliferation of certain tumors, particularly those with mutations in the Hh pathway, such as the Sonic Hedgehog (SHH) subgroup of medulloblastoma.[2]
Q2: What are the key potency values for PF-5274857?
A2: In preclinical studies, PF-5274857 has demonstrated high potency. It binds to Smo with a Ki of 4.6 ± 1.1 nmol/L and inhibits the transcriptional activity of the downstream gene Gli1 with an IC50 of 2.7 ± 1.4 nmol/L in cells. The in vivo IC50 for tumor growth inhibition in a medulloblastoma mouse model was found to be 8.9 ± 2.6 nmol/L.[1]
Q3: Is PF-5274857 orally bioavailable and can it cross the blood-brain barrier?
A3: Yes, PF-5274857 is orally available and has been shown to be metabolically stable in vivo.[1] Importantly, it can effectively penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors such as medulloblastoma.[1]
Q4: What is the recommended animal model for in vivo efficacy studies?
A4: The patched heterozygous (Ptch+/-) mouse model, which spontaneously develops medulloblastoma due to constitutive activation of the Hedgehog pathway, is a well-established and relevant model for studying the in vivo efficacy of PF-5274857.[1][3][4]
Q5: How should PF-5274857 be stored?
A5: For solid PF-5274857, it is recommended to store it at -20°C, kept tightly sealed and desiccated, where it can be stable for up to 36 months.[5] Stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[6] It is always best to prepare fresh solutions for in vivo experiments on the day of use.[7]
Data Presentation
In Vitro and In Vivo Potency of PF-5274857
| Parameter | Value | Cell/Model System | Reference |
| Ki (Smo Binding) | 4.6 ± 1.1 nM | In vitro binding assay | [1] |
| IC50 (Gli1 Transcriptional Activity) | 2.7 ± 1.4 nM | Mouse Embryonic Fibroblasts (MEFs) | [7] |
| In vivo IC50 (Tumor Growth Inhibition) | 8.9 ± 2.6 nM | Medulloblastoma allograft mouse model | [1] |
In Vivo Efficacy of Orally Administered PF-5274857 in a Medulloblastoma Allograft Mouse Model
| Dosage (mg/kg, once daily) | Route of Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| 1 - 30 mg/kg | Oral gavage | 6 days | Dose-dependent inhibition observed | [7] |
| 10 - 100 mg/kg | Oral gavage | 4 days | Dose-dependent downregulation of Hh pathway activity | [7] |
| 30 mg/kg | Oral gavage | 34 days | Increased survival rates in primary Ptch+/- p53-/- medulloblastoma mice | [7] |
Note: Specific tumor growth inhibition percentages for each dose were not detailed in the provided search results. The table reflects the reported dose-dependent effects.
Experimental Protocols
In Vivo Efficacy Study of PF-5274857 in a Ptch+/- Medulloblastoma Mouse Model
1. Animal Model:
-
Use Ptch+/- mice, which are genetically predisposed to develop medulloblastoma.[3][4]
-
Tumor development can be monitored by observation for clinical signs (e.g., ataxia, head tilt) and confirmed by histology.
2. PF-5274857 Formulation:
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
Dissolve PF-5274857 in the vehicle to the desired concentrations (e.g., 1, 3, 10, 30 mg/mL for a 10 mL/kg dosing volume).
-
Prepare fresh on each day of dosing.
3. Drug Administration:
-
Administer PF-5274857 or vehicle control orally via gavage once daily.
-
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
-
Ensure proper gavage technique to avoid injury to the esophagus.
4. Tumor Burden Monitoring:
-
For subcutaneous allograft models, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[8]
-
Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2.[8]
-
For orthotopic models, monitor animal health and survival as the primary endpoint.
5. Efficacy Endpoint:
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI) for subcutaneous models or an increase in overall survival for orthotopic models.
-
TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
6. Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be harvested to assess the downstream effects of PF-5274857 on the Hedgehog pathway.
-
This can be done by measuring the mRNA levels of Gli1, a direct transcriptional target of the pathway, via qRT-PCR.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of tumor growth inhibition in vivo | 1. Improper drug formulation or storage.2. Incorrect dosing or administration.3. Development of drug resistance.4. Tumor model not dependent on the Hedgehog pathway. | 1. Prepare fresh drug formulation daily. Ensure proper storage of the compound at -20°C.2. Verify dosing calculations and ensure proper oral gavage technique.3. Analyze resistant tumors for mutations in Smo or downstream pathway components like Gli2.[9] Consider combination therapies.[9]4. Confirm Hh pathway activation in your tumor model through genetic analysis or IHC for pathway components. |
| Toxicity or adverse effects in animals (e.g., weight loss, lethargy) | 1. Dose is too high.2. Off-target effects of the compound.3. Vehicle toxicity. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).2. Review literature for known off-target effects of Smoothened inhibitors. Consider reducing the dose or dosing frequency.3. Administer the vehicle alone to a control group to rule out vehicle-related toxicity. |
| Difficulty with oral gavage | 1. Improper restraint of the animal.2. Incorrect size of the gavage needle.3. Incorrect technique leading to esophageal or stomach perforation. | 1. Ensure the person performing the procedure is properly trained in animal handling and restraint.2. Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.3. Advance the needle gently along the upper palate. If resistance is met, do not force it. |
| Variability in tumor growth within the same group | 1. Inconsistent number of tumor cells injected.2. Variation in the site of injection.3. Differences in animal age, weight, or health status. | 1. Ensure accurate cell counting and a homogenous cell suspension for injection.2. Inject tumor cells into the same anatomical location for all animals.3. Use animals of the same age, sex, and from the same supplier. Acclimatize animals before starting the experiment. |
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened (SMO).
Caption: Experimental workflow for in vivo efficacy testing of PF-5274857.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of PF-5274857 hydrochloride in media
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing PF-5274857 hydrochloride in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly regarding compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of the Smoothened (SMO) receptor.[1][2] SMO is a critical component of the Hedgehog (Hh) signaling pathway, which is involved in embryonic development and can be aberrantly activated in some cancers.[3][4][5] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO. When Hedgehog binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent gene expression.[3][5] PF-5274857 directly binds to and inhibits SMO, thereby blocking the entire downstream signaling cascade.[6][7]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic compounds. The primary reasons include:
-
"Solvent Shock": The compound is likely dissolved in a high concentration of an organic solvent like DMSO for your stock solution. When this is rapidly diluted into the aqueous environment of your media, the drastic change in solvent polarity can cause the compound to crash out of solution.[8][9]
-
Exceeding Solubility Limit: The final concentration of this compound in your media may be above its solubility limit in that specific medium.
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and the pH of the media can all influence the solubility of the compound.[8]
-
Temperature: Temperature shifts, for instance, from room temperature to 37°C in an incubator, can affect solubility.[10]
Q3: How can I prevent the precipitation of this compound in my cell culture media?
A3: Here are several strategies to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower, as many cell lines can tolerate this concentration without significant toxicity.[9]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing or swirling the medium to ensure rapid mixing.
-
Pre-warm Media: Always use media that has been pre-warmed to the temperature of your experiment (e.g., 37°C).[10]
-
Consider Serum: If your experimental design allows, the presence of fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin.
-
pH of the Media: As a hydrochloride salt, the solubility of PF-5274857 may be pH-dependent. While cell culture media is buffered, significant changes in pH should be avoided.
Q4: Can I use a different solvent for my stock solution?
A4: DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. While other solvents might be used, their compatibility with your specific cell line and experimental conditions would need to be carefully validated.
Q5: What should I do if I still observe precipitation after trying these steps?
A5: If precipitation persists, you may need to consider the following:
-
Lower the Final Concentration: Your intended working concentration may be too high for the selected media. Try a lower concentration to see if the compound remains in solution.
-
Sonication: Gentle sonication of the diluted solution in a water bath for a short period might help to redissolve small amounts of precipitate. However, be cautious as this can also degrade the compound.
-
Filtration: As a last resort for removing existing precipitate, you can filter the final working solution through a 0.22 µm sterile filter. Be aware that this may reduce the final concentration of your compound.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Recommended for stock solutions. |
| Water | Soluble | Hydrochloride salt form enhances aqueous solubility compared to the free base, but precipitation can still occur upon dilution from organic solvents. |
| Ethanol | Sparingly Soluble (1-10 mg/mL) | Not the primary recommended solvent for stock solutions. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Highly dependent on final concentration, DMSO percentage, serum presence, and temperature. | Precipitation is common when diluting from a concentrated DMSO stock. It is recommended to keep the final concentration in the low micromolar range or empirically determine the solubility limit. |
Note: The solubility in cell culture media is not absolute and should be determined empirically for your specific conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Aseptically weigh the required amount of this compound. The molecular weight of this compound is 473.42 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.73 mg.
-
Transfer the solid compound to a sterile tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640), with or without serum, pre-warmed to 37°C
-
Sterile tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions. For example, to prepare a 10 µM working solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium (results in a 100 µM solution). Mix gently by pipetting up and down.
-
Add the required volume of this intermediate dilution to your final volume of pre-warmed cell culture medium. For instance, add 100 µL of the 100 µM solution to 900 µL of media to get a final concentration of 10 µM.
-
-
When adding the compound at each dilution step, add it dropwise to the vortex of the media while gently swirling to ensure immediate and thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
-
Mandatory Visualization
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The structural basis of Smoothened activation in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
PF-5274857 hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of PF-5274857 hydrochloride. The following sections offer troubleshooting guidance, frequently asked questions, and standardized experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.
Q2: How should I prepare solutions of this compound?
A2: For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, further dilution into aqueous buffers containing surfactants or co-solvents is common. It is highly recommended to prepare aqueous working solutions fresh on the day of use to minimize potential degradation. If precipitation occurs during preparation, gentle warming and/or sonication can aid in dissolution.
Q3: I observed precipitation in my stock solution after storage at -20°C. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Before use, bring the vial to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, gentle warming and sonication can be applied. To prevent this, consider preparing a slightly lower concentration stock solution or storing it in smaller aliquots to minimize freeze-thaw cycles.
Q4: Are there any known incompatibilities of this compound with common labware or reagents?
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (see Table 1). 2. Prepare fresh stock and working solutions. 3. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Loss of compound potency | Degradation of the compound in solution over time. | 1. For aqueous solutions, always prepare them fresh on the day of the experiment. 2. DMSO stock solutions should be used within one month when stored at -20°C. |
| Precipitation in solution | - Exceeding solubility limit. - Temperature changes. | 1. Warm the solution gently in a water bath. 2. Use sonication to aid dissolution. 3. If the issue persists, consider adjusting the solvent system or reducing the concentration. |
| Discoloration of the solid compound or solution | Potential degradation or contamination. | 1. Do not use the compound if discoloration is observed. 2. Contact the supplier for a replacement. 3. Review handling procedures to prevent future contamination. |
Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Solid | -20°C | Up to 36 months | Keep desiccated to protect from moisture. |
| In Solution (e.g., DMSO) | -20°C | Up to 1 month | Store in tightly sealed vials to prevent solvent evaporation and moisture absorption. |
| In Vivo Working Solution | Prepared Fresh | Use on the same day | Recommended to ensure potency and avoid degradation in aqueous environments. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific degradation pathways for this compound have not been published, the following general protocol can be adapted.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer (e.g., phosphate (B84403) or acetate), HPLC grade
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and acetonitrile is a common starting point.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize the degradation products using techniques like LC-MS/MS if possible.
-
Visualizations
Signaling Pathway
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Experimental Workflow
Caption: General experimental workflow for a forced degradation study of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent results with this compound.
Technical Support Center: Addressing Resistance to PF-5274857 in Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to PF-5274857, a potent and selective Smoothened (SMO) antagonist, in cancer models.
Introduction to PF-5274857 and Hedgehog Pathway Inhibition
PF-5274857 is a novel antagonist of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and its aberrant reactivation in adult tissues is implicated in the progression of various cancers, including medulloblastoma and basal cell carcinoma.[3][4] PF-5274857 binds to SMO with a high affinity, blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of target genes involved in cell proliferation and survival.[1][2]
While SMO inhibitors like PF-5274857 have shown therapeutic promise, the development of resistance is a significant clinical challenge.[3][5] This guide will help you understand, identify, and troubleshoot resistance to PF-5274857 in your experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to SMO antagonists like PF-5274857?
A1: Resistance to SMO inhibitors can be broadly categorized into two types:
-
SMO-dependent (Canonical) Resistance: This involves genetic alterations within the Hedgehog pathway itself. The most common mechanism is the acquisition of point mutations in the SMO gene, particularly in the drug-binding domain, which prevents PF-5274857 from effectively binding to its target.[3][6] Other on-target mechanisms include activating mutations in SMO or genetic alterations in downstream components, such as loss-of-function mutations in Suppressor of Fused (SUFU) or amplification of the GLI2 transcription factor.[5][7]
-
SMO-independent (Non-Canonical) Resistance: In this scenario, cancer cells activate alternative signaling pathways to bypass the need for SMO activation. These "bypass tracks" can reactivate GLI transcription factors or promote cell survival and proliferation through other means.[3][8] Key bypass pathways implicated in resistance to SMO inhibitors include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and RAS/MAPK signaling pathways.[8][9]
Q2: What is the difference between primary and acquired resistance?
A2: Primary resistance (or intrinsic resistance) is observed when cancer cells do not respond to the initial treatment with PF-5274857.[3] This can be due to pre-existing mutations in the Hedgehog pathway downstream of SMO (e.g., SUFU mutations or GLI2 amplification) or the tumor's reliance on other signaling pathways for survival.[6][10] Acquired resistance develops in tumors that are initially sensitive to the drug but become refractory after a period of treatment. This is often driven by the selection and expansion of cancer cell subclones that have developed new mutations, most commonly in the SMO gene.[7][11]
Q3: How can I confirm that my cancer cell line has developed resistance to PF-5274857?
A3: The standard method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of PF-5274857 in the suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (typically a 3- to 10-fold increase or more) indicates the acquisition of resistance.[12] This is measured using a cell viability or cytotoxicity assay, such as the MTT or CCK-8 assay.[13]
Q4: Can resistance to PF-5274857 be overcome?
A4: Several strategies are being explored to overcome resistance to SMO inhibitors:
-
Second-generation SMO inhibitors: Novel SMO antagonists are being developed that can effectively inhibit common SMO mutants resistant to first-generation inhibitors.[14]
-
Combination therapies: Targeting parallel or downstream pathways can be an effective strategy. For example, combining PF-5274857 with a PI3K inhibitor has been shown to delay the development of resistance in preclinical models.[9][15]
-
Targeting downstream effectors: Inhibitors that target the GLI transcription factors directly can bypass SMO-dependent resistance mechanisms.[6]
Troubleshooting Guide
This guide addresses common issues encountered when developing and characterizing PF-5274857-resistant cancer models.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No initial response to PF-5274857 in a cell line expected to be sensitive. | 1. Incorrect Drug Concentration: The concentration of PF-5274857 may be suboptimal. 2. Cell Line Misidentification/Contamination: The cell line may not be what you think it is, or it could be contaminated. 3. Primary Resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform a dose-response curve to determine the IC50 value for your specific cell line. 2. Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination. 3. Sequence key Hedgehog pathway genes (PTCH1, SMO, SUFU, GLI2) to check for pre-existing mutations. Investigate the activity of bypass pathways like PI3K/AKT.[3] |
| Cells are not developing resistance after prolonged exposure to PF-5274857. | 1. Insufficient Drug Pressure: The concentration of PF-5274857 may be too low to select for resistant cells. 2. Instability of Resistance: The resistance mechanism may be transient or dependent on continuous drug pressure. 3. Heterogeneity of Parental Line: The parental cell line may lack pre-existing subclones with the potential to develop resistance. | 1. Gradually increase the concentration of PF-5274857 in a stepwise manner.[12] 2. Maintain a low concentration of the drug in the culture medium to sustain selective pressure. Regularly re-evaluate the IC50 to confirm the stability of the resistant phenotype. 3. Consider using a different parental cell line or a longer duration of drug exposure. |
| High variability in IC50 values for the resistant cell line. | 1. Inconsistent Cell Seeding Density: Variations in the number of cells seeded can affect drug sensitivity. 2. Drug Instability: PF-5274857 may be degrading in the culture medium. 3. Resistant Cell Line Heterogeneity: The resistant population may be a mix of clones with different levels of resistance. | 1. Standardize your cell seeding protocol to ensure consistent cell numbers for all experiments. 2. Prepare fresh drug dilutions from a frozen stock for each experiment. 3. Consider single-cell cloning to isolate and characterize individual resistant clones. |
| Resistant cells show reduced expression of Hedgehog target genes (e.g., GLI1) even in the absence of the drug. | 1. Activation of a Negative Feedback Loop: The resistant cells may have upregulated a negative regulator of the Hedgehog pathway. 2. Epigenetic Modifications: Changes in the epigenetic landscape may have altered the basal expression of target genes. | 1. Investigate the expression of known negative regulators of the Hedgehog pathway. 2. Perform epigenetic analyses, such as methylation arrays or ChIP-seq, to identify changes in the chromatin state of Hedgehog target gene promoters. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of SMO inhibitors and the characterization of resistance.
Table 1: In Vitro Efficacy of PF-5274857
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Ki) | 4.6 ± 1.1 nmol/L | Recombinant SMO | [1] |
| IC50 (Gli1 Transcription) | 2.7 ± 1.4 nmol/L | Mouse Embryonic Fibroblasts | [1] |
| In Vivo IC50 (Tumor Growth) | 8.9 ± 2.6 nmol/L | Medulloblastoma Mouse Model | [1] |
Table 2: Examples of Acquired Resistance to SMO Inhibitors in Preclinical Models
| SMO Inhibitor | Cancer Model | Resistance Mechanism | Fold Increase in IC50 | Reference |
| Vismodegib | Basal Cell Carcinoma | SMO (D473H) mutation | >100-fold | [11] |
| Vismodegib | Basal Cell Carcinoma | SMO (W281C) mutation | ~49-fold | [7] |
| Vismodegib | Basal Cell Carcinoma | SMO (I408V) mutation | ~12-fold | [7] |
| NVP-LDE225 (Sonidegib) | Medulloblastoma Allograft | GLI2 Amplification | >3000-fold | [9] |
Experimental Protocols
Protocol 1: Generation of PF-5274857-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to incrementally increasing concentrations of PF-5274857.[12][13]
-
Determine the Initial IC50:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of PF-5274857 concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value.
-
-
Initiate Drug Selection:
-
Culture the parental cells in a medium containing PF-5274857 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this drug-containing medium, changing the medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of PF-5274857 by 1.5- to 2-fold.[12]
-
Continue this stepwise increase in drug concentration. If significant cell death occurs, reduce the fold-increase or maintain the current concentration for a longer period.
-
-
Establishment and Characterization of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
At this point, the cell line is considered resistant. Wean the cells off the drug by culturing them in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
-
Confirm the level of resistance by re-evaluating the IC50 and calculating the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol 2: Western Blot Analysis of GLI1 and GLI2 Expression
This protocol is for assessing the expression levels of the key Hedgehog pathway transcription factors, GLI1 and GLI2, in sensitive versus resistant cells.
-
Protein Extraction:
-
Culture parental and PF-5274857-resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against GLI1, GLI2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of GLI1 and GLI2 to the loading control to compare their relative expression levels between sensitive and resistant cells.[3]
-
Visualizations
Caption: Canonical Hedgehog signaling pathway and the point of inhibition by PF-5274857.
Caption: Experimental workflow for generating and characterizing PF-5274857-resistant cancer cell lines.
Caption: Logical workflow for troubleshooting the cause of resistance to PF-5274857.
References
- 1. Drug: Vismodegib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Vismodegib-resistant basal cell carcinomas in basal cell nevus syndrome: Clinical approach and genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Methodological Workflow to Analyze Synthetic Lethality and Drug Synergism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Frequency and Genomic Aspects of Intrinsic Resistance to Vismodegib in Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Switching Hedgehog inhibitors and other strategies to address resistance when treating advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Drug Resistant Cell Line - Kyinno Bio [kyinno.com]
- 15. A Smo/Gli Multitarget Hedgehog Pathway Inhibitor Impairs Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vehicle Effects in PF-5274857 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing vehicle-related effects in in vivo studies involving PF-5274857.
Frequently Asked Questions (FAQs)
Q1: What is PF-5274857 and why is vehicle selection critical for in vivo studies?
A1: PF-5274857 is a potent and selective Smoothened (Smo) antagonist that inhibits the Hedgehog (Hh) signaling pathway, a critical pathway in some cancers.[1] Like many small molecule inhibitors, PF-5274857 may have limited aqueous solubility. Therefore, the choice of an appropriate vehicle is crucial for its effective delivery and for the accuracy of in vivo experimental results. An unsuitable vehicle can lead to poor drug exposure, inaccurate dosing, and direct physiological effects that could be mistaken for a drug effect.[2][3]
Q2: What are some common vehicles used for poorly soluble compounds like PF-5274857?
A2: For preclinical research, several vehicle options are available for compounds with low water solubility. These can include:
-
Aqueous suspensions: Utilizing suspending agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC).
-
Solutions with co-solvents: Mixtures of water with solvents such as dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol (PG).[2][4]
-
Lipid-based formulations: Using oils (e.g., corn oil, sesame oil) or emulsions.[4]
-
Cyclodextrins: Employing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[5]
Q3: Should a vehicle control group always be included in my PF-5274857 animal studies?
A3: Yes, a concurrent vehicle control group is indispensable in any preclinical study.[6] This group receives the vehicle alone, administered at the same volume and by the same route as the PF-5274857-treated groups. This allows researchers to distinguish the pharmacological effects of PF-5274857 from any potential effects of the vehicle itself.[2]
Q4: What are the typical signs of vehicle-related toxicity in control animals?
A4: Vehicle-related toxicity can manifest in several ways, from subtle to severe. Key indicators to monitor in the vehicle control group include:
-
Local Reactions: Redness, swelling, or inflammation at the injection site.[5]
-
Systemic Effects: Changes in body weight, altered food and water consumption, lethargy, or ruffled fur.[5]
-
Clinical Pathology: Changes in hematology or clinical chemistry parameters, such as elevated liver enzymes or markers of kidney dysfunction.[5]
Troubleshooting Guides
This section provides a step-by-step approach to addressing common issues that may arise during in vivo studies with PF-5274857.
Issue 1: Unexpected mortality or severe adverse events in the vehicle control group.
-
Step 1: Immediate Study Pause and Veterinary Assessment: Halt the study immediately and consult with a veterinarian to assess the health of the remaining animals.[5]
-
Step 2: Verify Formulation and Dosing: Double-check the identity, concentration, and purity of all vehicle components. Review the formulation procedure to eliminate any potential preparation errors.[5]
-
Step 3: Review Literature for Vehicle Toxicity: Conduct a thorough search of scientific literature for known toxicities of the specific vehicle and its components at the administered concentration and route.[5]
-
Step 4: Conduct Necropsy and Histopathology: Perform a complete necropsy and histopathological examination of the affected animals to identify any target organs of toxicity.[5]
-
Step 5: Consider Vehicle Reformulation: If the vehicle is identified as the source of toxicity, explore alternative, less toxic vehicle options for future studies.[5]
Issue 2: Significant differences in body weight or food consumption between untreated controls and vehicle-treated controls.
-
Step 1: Analyze Study Data: Carefully compare the trends in body weight and food consumption over time.
-
Step 2: Evaluate Palatability (for oral studies): The vehicle may have an unpleasant taste, leading to reduced food and water intake.[5]
-
Step 3: Consider Vehicle-Induced Stress: The administration procedure itself or the vehicle could be causing stress, leading to altered physiological responses.
-
Step 4: Assess Vehicle Osmolality and pH: The physicochemical properties of the vehicle can cause discomfort or physiological disturbances.[3]
Issue 3: The PF-5274857-treated group shows a blunted or opposite effect compared to in vitro data.
-
Step 1: Investigate Vehicle Interference: The vehicle may be interacting with PF-5274857's biological target or altering the physiological environment.[2]
-
Step 2: Evaluate PF-5274857 Metabolism: The vehicle could be inducing or inhibiting metabolic enzymes, thereby affecting the active concentration of PF-5274857.[2]
-
Step 3: Conduct Pilot Studies: Test different, structurally unrelated vehicles to determine if the unexpected effect is vehicle-dependent.[2]
Data Presentation
Table 1: Common Vehicles for In Vivo Studies of Poorly Soluble Compounds
| Vehicle Component | Common Concentration Range | Potential Side Effects | Route of Administration |
| Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) in water | Minimal toxicity reported.[7][8] | Oral, Intraperitoneal |
| Polyethylene Glycol (PEG-400) | 10% - 50% in saline/water | Can cause motor impairment at higher concentrations.[7][8] | Oral, Intraperitoneal, Intravenous |
| Dimethyl Sulfoxide (DMSO) | <10% in saline/water | Can cause motor impairment and other biological effects.[5][7][8] | Oral, Intraperitoneal, Intravenous |
| Corn Oil | - | Suitable for lipophilic drugs, not for intravenous use.[4] | Oral, Intraperitoneal |
Experimental Protocols
Protocol 1: General Vehicle Preparation for Oral Gavage
-
Weighing: Accurately weigh the required amount of the vehicle component (e.g., CMC sodium salt).
-
Dissolving: Slowly add the vehicle component to the appropriate solvent (e.g., sterile water) while stirring continuously to prevent clumping. A magnetic stirrer is recommended.
-
Homogenizing: Continue stirring until the vehicle is completely dissolved and the solution is homogenous. For suspensions, ensure a uniform distribution of the particles.
-
pH Adjustment (if necessary): Measure the pH of the final solution and adjust it to a physiologically acceptable range (typically pH 6.5-7.5) using sterile solutions of HCl or NaOH.
-
Storage: Store the prepared vehicle at the recommended temperature (e.g., 2-8°C) and use it within its stability period.
Visualizations
Below are diagrams illustrating key concepts relevant to PF-5274857 studies.
Caption: The Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened.
Caption: A logical workflow for troubleshooting unexpected results in in vivo studies.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Batch-to-batch variability of PF-5274857 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-5274857 hydrochloride. The information provided is intended to address potential issues related to its use in experiments, with a focus on understanding and mitigating batch-to-batch variability.
Troubleshooting Guides
Batch-to-batch variability can manifest as inconsistencies in experimental outcomes. This guide provides a systematic approach to troubleshooting such issues.
Initial Assessment of Batch Variability
When inconsistent results are observed between different lots of this compound, a systematic evaluation of the compound's physical and chemical properties is recommended. The following table outlines key quality control parameters to consider. Please note that the acceptable ranges provided are typical for small molecule inhibitors and are not specific to this compound, as this data is not publicly available.
| Parameter | Method | Typical Acceptable Range | Potential Impact of Deviation |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% | Lower purity can lead to reduced potency and off-target effects. |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Conforms to reference spectra | Incorrect compound will lead to complete lack of expected activity. |
| Solubility | Visual Inspection, Nephelometry | Clear solution at desired concentration | Poor solubility can result in inaccurate dosing and precipitation in assays.[1] |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopeial limits | High levels of residual solvents can be toxic to cells. |
| Water Content | Karl Fischer Titration | <1% | High water content can affect compound stability and weighing accuracy. |
Experimental Protocol: Purity Determination by HPLC
This protocol describes a general method for determining the purity of a this compound sample. Specific parameters may need optimization.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for PF-5274857)
-
Column Temperature: 30 °C
-
Gradient: A typical gradient would be from 10% to 90% acetonitrile over 20 minutes.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Troubleshooting Inconsistent Experimental Results
If you are experiencing variability in your experimental results, the following guide may help identify the source of the issue.
Caption: A workflow for troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2] By inhibiting Smo, PF-5274857 blocks the downstream signaling cascade that leads to the activation of Gli transcription factors, which are involved in cell proliferation and survival.[2]
Q2: What is the Hedgehog signaling pathway?
A2: The Hedgehog signaling pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development of several types of cancer.
Caption: A simplified diagram of the Hedgehog signaling pathway.
Q3: We are observing different IC50 values for this compound between different batches. What could be the cause?
A3: Variations in IC50 values between batches can be attributed to several factors:
-
Purity Differences: Even small variations in purity can affect the active concentration of the compound.
-
Presence of Impurities: Unknown impurities could have agonistic or antagonistic effects, or they could interfere with the assay.
-
Solubility Issues: Some vendors note that the solubility of PF-5274857 may have slight batch-to-batch variations.[3] Incomplete solubilization will lead to a lower effective concentration.
-
Compound Stability: Degradation of the compound over time or under certain storage conditions can lead to reduced potency. It is important to follow recommended storage conditions.
-
Experimental Variability: Inconsistent cell seeding density, different cell passage numbers, or variations in incubation times can all contribute to shifts in IC50 values.[1]
Q4: How should I prepare and store this compound solutions?
A4: For optimal results, it is recommended to prepare fresh solutions for each experiment. PF-5274857 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] For long-term storage, it is advisable to store the solid compound at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C. The stability of small molecule inhibitors in solution can be affected by factors such as temperature, light, and pH.[4]
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound are not extensively documented in public literature, resistance to Smoothened inhibitors in general can occur through mutations in the Smoothened protein that prevent drug binding or through amplification of downstream components of the Hedgehog pathway, such as GLI2.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smoothened variants explain the majority of drug resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Smoothened Antagonists: PF-5274857 and Sonidegib
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly reactivated. A key mediator of this pathway is the G protein-coupled receptor, Smoothened (Smo). Consequently, Smo has emerged as a prime therapeutic target for cancers dependent on Hh pathway activation. This guide provides a detailed, objective comparison of two prominent Smo antagonists: PF-5274857, a potent and selective antagonist with notable blood-brain barrier penetration, and Sonidegib (Odomzo®), an FDA-approved therapeutic for advanced basal cell carcinoma (BCC). This comparison is supported by available preclinical and clinical data to aid researchers in their drug development and research endeavors.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
Both PF-5274857 and Sonidegib are small molecule inhibitors that function by binding to and antagonizing the Smoothened receptor.[1][2][3] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates the inhibition of Smo. This allows Smo to transduce a signal downstream, ultimately leading to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then drive the expression of target genes responsible for cell proliferation, survival, and differentiation.
By binding to Smo, both PF-5274857 and Sonidegib prevent its activation, thereby blocking the downstream signaling cascade and inhibiting the transcription of GLI target genes.[2][3] This targeted inhibition has demonstrated anti-tumor activity in preclinical models and clinical settings for Hh pathway-dependent cancers.[4][5]
Performance Data: A Side-by-Side Comparison
The following tables summarize the available quantitative data for PF-5274857 and Sonidegib. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions is not publicly available. Therefore, caution should be exercised when directly comparing absolute values.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | PF-5274857 | Sonidegib |
| Binding Affinity (Ki) | 4.6 ± 1.1 nM (human Smo)[4][6] | Not explicitly reported in the provided search results. |
| IC50 (Hh Pathway Inhibition) | 2.7 ± 1.4 nM (Gli1 transcription in MEF cells)[4][6] | 1.3 nM (mouse Smo, cell-free)[7][8] 2.5 nM (human Smo, cell-free)[7][8] |
| IC50 (Competitive Binding) | 5.8 ± 1.4 nM (human Smo)[6] | Not explicitly reported in the provided search results. |
Table 2: In Vivo Efficacy
| Parameter | PF-5274857 | Sonidegib |
| In Vivo IC50 | 8.9 ± 2.6 nM (Gli1 downregulation in a mouse medulloblastoma model)[4][6] | Data not available in a comparable format. |
| Tumor Growth Inhibition | Showed robust antitumor activity and dose-dependent tumor growth inhibition in a mouse model of medulloblastoma.[4][6] | Demonstrated efficacy in treating locally advanced basal cell carcinoma (laBCC) in the BOLT clinical trial.[9][10] |
| Clinical Efficacy (Objective Response Rate - ORR) | Not clinically evaluated. | laBCC (BOLT study, 42-month analysis): 56.1% (200 mg dose)[9][10] Metastatic BCC (mBCC, BOLT study, 42-month analysis): 8% (200 mg dose)[10] |
Table 3: Pharmacokinetic Profile
| Parameter | PF-5274857 | Sonidegib |
| Oral Bioavailability | Orally available and metabolically stable in vivo.[4] | 69% to 102% in solution.[3] A high-fat meal can increase bioavailability fivefold.[5] |
| Blood-Brain Barrier Penetration | Effectively penetrates the blood-brain barrier.[4][6] | Shows favorable blood-brain barrier penetration.[3] |
| Plasma Protein Binding | Not explicitly reported. | >99% in humans.[3] |
| Elimination Half-life (T1/2) | Not explicitly reported. | Approximately 29.6 days.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of Smo antagonists like PF-5274857 and Sonidegib.
Smoothened Binding Assay (Competitive Radioligand Displacement Assay)
This assay is used to determine the binding affinity of a test compound to the Smoothened receptor.
1. Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably overexpressing human Smoothened.
-
Harvest the cells and homogenize them in a lysis buffer to isolate the cell membranes containing the Smo receptor.
-
Resuspend the membrane preparation in a binding buffer.
2. Competitive Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled Smo antagonist (e.g., ³H-labeled Smo antagonist).
-
Add varying concentrations of the unlabeled test compound (e.g., PF-5274857 or Sonidegib).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
GLI-Luciferase Reporter Assay
This cell-based assay measures the inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of the GLI transcription factor.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., NIH-3T3 or mouse embryonic fibroblasts - MEFs) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing GLI-responsive elements in its promoter and a Renilla luciferase plasmid as an internal control for transfection efficiency.
2. Compound Treatment and Pathway Activation:
-
Treat the transfected cells with varying concentrations of the test compound (PF-5274857 or Sonidegib).
-
Stimulate the Hedgehog pathway by adding a Smo agonist (e.g., SAG) or Sonic Hedgehog (Shh)-conditioned medium.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene expression.
3. Luciferase Activity Measurement:
-
Lyse the cells to release the luciferase enzymes.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the maximal luciferase activity induced by the Smo agonist.
Visualizing Key Processes
To better understand the context of these Smo antagonists, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow.
Summary and Conclusion
Both PF-5274857 and Sonidegib are potent antagonists of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway. PF-5274857 has demonstrated significant preclinical potency and the advantageous property of blood-brain barrier penetration, suggesting its potential for treating brain malignancies driven by the Hh pathway.[4] Sonidegib is a clinically validated Smo inhibitor with proven efficacy in the treatment of advanced basal cell carcinoma.[5]
The choice of a Smo antagonist for research or therapeutic development will depend on the specific context, including the cancer type, the need for central nervous system penetration, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a foundational understanding of these two important molecules, facilitating informed decision-making for researchers in the field of oncology and drug discovery. Further head-to-head studies would be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. Population pharmacokinetics of sonidegib (LDE225), an oral inhibitor of hedgehog pathway signaling, in healthy subjects and in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of Hedgehog pathway inhibitors used in the treatment of advanced or treatment-refractory basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long‐term efficacy and safety of sonidegib in patients with advanced basal cell carcinoma: 42‐month analysis of the phase II randomized, double‐blind BOLT study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of PF-5274857 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo target engagement for PF-5274857, a potent and selective Smoothened (Smo) antagonist, with other commercially available Smoothened inhibitors, vismodegib (B1684315) and sonidegib. The information presented herein is supported by experimental data from preclinical studies to aid researchers in selecting the most appropriate tool for their in vivo studies of the Hedgehog (Hh) signaling pathway.
Introduction to PF-5274857 and the Hedgehog Signaling Pathway
PF-5274857 is a small molecule inhibitor that targets Smoothened, a key signal transducer in the Hedgehog signaling pathway.[1] In a normal state, the Patched (Ptch) receptor inhibits Smo. The binding of a Hedgehog ligand to Ptch relieves this inhibition, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3), which in turn regulate the expression of genes involved in cell proliferation and differentiation. Aberrant activation of the Hedgehog pathway is a known driver in several cancers, including medulloblastoma and basal cell carcinoma. PF-5274857 acts as a competitive antagonist of Smo, effectively blocking the downstream activation of Gli1 and subsequent gene transcription.[1] Notably, PF-5274857 is orally available and demonstrates the ability to penetrate the blood-brain barrier.[1]
In Vivo Target Engagement Validation
The primary method for validating the in vivo target engagement of Smoothened antagonists like PF-5274857 is the measurement of the downstream pharmacodynamic marker, Gli1. Inhibition of Smo leads to a quantifiable reduction in Gli1 mRNA and protein levels in both tumor and surrogate tissues, such as skin.[1]
Quantitative Comparison of Smoothened Inhibitors
The following table summarizes the in vivo potency of PF-5274857 and its alternatives in preclinical models. The data is presented as the half-maximal inhibitory concentration (IC50) for Gli1 downregulation, a direct measure of in vivo target engagement.
| Compound | In Vivo Model | Measurement | In Vivo IC50 | Reference |
| PF-5274857 | Mouse medulloblastoma model | Gli1 mRNA downregulation in tumor and skin | 8.9 ± 2.6 nmol/L | [1] |
| Vismodegib | Mouse medulloblastoma allograft model | Gli1 mRNA downregulation in tumor | 0.165 µmol/L (165 nmol/L) | |
| Sonidegib | Primary CML cells (in vitro) | GLI1 downregulation | 10 nM | [1] |
Note: While a direct in vivo IC50 for Gli1 inhibition by sonidegib was not found in the provided search results, the in vitro data suggests potent activity. A 5 mg/kg/day dose significantly inhibits tumor growth in a medulloblastoma allograft mouse model.[1]
Experimental Protocols
Protocol for In Vivo Gli1 mRNA Quantification via qPCR
This protocol details the steps for measuring Gli1 mRNA levels in tumor or skin samples from mice treated with Smoothened inhibitors.
1. Sample Collection and Processing:
- Euthanize mice according to approved institutional protocols.
- Excise tumor tissue or a small section of skin.
- Immediately snap-freeze the tissue in liquid nitrogen to preserve RNA integrity.
- Store samples at -80°C until RNA extraction.
2. RNA Extraction:
- Homogenize the frozen tissue using a rotor-stator homogenizer or bead mill in a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA following the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
- Resuspend the RNA pellet in RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.
3. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
- Follow the manufacturer's instructions for the reverse transcription reaction.
- Dilute the resulting cDNA with nuclease-free water for use in qPCR.
4. Quantitative Real-Time PCR (qPCR):
- Prepare a qPCR reaction mix containing a qPCR master mix (with SYBR Green or a probe-based system), forward and reverse primers for Gli1, and the diluted cDNA template.
- Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.
- Perform the qPCR reaction using a real-time PCR instrument.
- Analyze the data using the ΔΔCt method to determine the relative fold change in Gli1 expression between treated and control groups.
Positron Emission Tomography (PET) Imaging for Assessing Tumor Response
While direct in vivo imaging of Smoothened target engagement with a radiolabeled antagonist is not a widely established method, [18F]-Fluorodeoxyglucose ([18F]-FDG) PET imaging can be employed to assess the metabolic response of tumors to Smoothened inhibitor treatment. A reduction in glucose uptake, as measured by [18F]-FDG PET, can be an indirect indicator of treatment efficacy.
1. Animal Preparation:
- Fast animals for 4-6 hours before the scan to reduce background glucose levels.
- Anesthetize the animal using isoflurane (B1672236) or another suitable anesthetic.
- Maintain the animal's body temperature throughout the procedure.
2. Radiotracer Injection:
- Intravenously inject a dose of [18F]-FDG (typically 5-10 MBq for a mouse) via the tail vein.
3. Uptake Period:
- Allow the radiotracer to distribute and accumulate in the tissues for a specific period (typically 60 minutes).
4. PET/CT Imaging:
- Position the animal in the PET/CT scanner.
- Acquire a CT scan for anatomical reference and attenuation correction.
- Acquire a static or dynamic PET scan.
5. Image Analysis:
- Reconstruct the PET and CT images.
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) around the tumor and other relevant tissues.
- Quantify the tracer uptake in the ROIs, typically expressed as the Standardized Uptake Value (SUV).
- Compare the SUV values in the tumors of treated animals to those of the control group to assess the treatment response.
Visualizing Pathways and Workflows
Caption: The Hedgehog signaling pathway and the mechanism of action of PF-5274857.
Caption: Experimental workflow for validating in vivo target engagement.
References
A Head-to-Head Battle for Hedgehog Pathway Supremacy: PF-5274857 Hydrochloride vs. Saridegib
A Comprehensive Guide to Two Potent Smoothened Inhibitors for Researchers in Oncology and Drug Development
The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various cancers, including medulloblastoma and basal cell carcinoma. This guide provides an in-depth, objective comparison of two potent small-molecule inhibitors of the Hh pathway component Smoothened (SMO): PF-5274857 hydrochloride and Saridegib (B1684313) (IPI-926). This analysis is designed for researchers, scientists, and drug development professionals, offering a clear comparison of their performance based on available experimental data.
Mechanism of Action: Targeting the Core of the Hh Pathway
Both PF-5274857 and Saridegib exert their therapeutic effects by antagonizing Smoothened (SMO), a G protein-coupled receptor that is a central transducer of the Hh signal. In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. The subsequent activation of SMO initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which then translocate to the nucleus to regulate the expression of Hh target genes responsible for cell proliferation and survival. By binding to and inhibiting SMO, both PF-5274857 and Saridegib effectively block this entire downstream cascade.
Figure 1: Hedgehog Signaling Pathway and Inhibitor Action.
Comparative Performance: A Data-Driven Analysis
The following tables summarize the available quantitative data for PF-5274857 and Saridegib, providing a basis for comparing their potency, efficacy, and pharmacokinetic properties. It is important to note that the in vitro data originates from different studies and assay formats, which should be considered when making direct comparisons.
Table 1: In Vitro and In Vivo Potency
| Parameter | This compound | Saridegib (IPI-926) | Reference |
| Target Binding | Ki: 4.6 ± 1.1 nM (for Smo) | IC50: 1.4 nM (for Smo) | [1][2] |
| Hh Pathway Inhibition (In Vitro) | IC50: 2.7 ± 1.4 nM (Gli1 transcription in MEF cells) | IC50: 9 nM (Gli-luciferase activity, WT SMO) | [1][3] |
| Hh Pathway Inhibition (In Vivo) | IC50: 8.9 ± 2.6 nM (Gli1 downregulation in medulloblastoma model) | Dose-dependent Gli1 mRNA downregulation (20 mg/kg) | [1][2] |
| Antitumor Efficacy (In Vivo) | Improved animal survival rates in primary medulloblastoma mice. | Significantly prolonged survival in medulloblastoma model (5-fold increase).[3] | [1][3] |
Table 2: Pharmacokinetics and Resistance Profile
| Parameter | This compound | Saridegib (IPI-926) | Reference |
| Oral Bioavailability | Orally available and metabolically stable in vivo. | Orally bioavailable. | [1][3] |
| Blood-Brain Barrier Penetration | Effectively penetrates the BBB. | Data not specified in preclinical models, but used in brain tumor models. | [1][3] |
| Half-life (t1/2) | 1.7 ± 0.1 hours (in mice).[4] | 20-40 hours (in humans). | [5] |
| Resistance to SMO D473H Mutation | Data not available. | Active against D473H mutant (IC50: 244 nM).[3] | [3] |
| Other Resistance Mechanisms | Data not available. | Substrate of P-glycoprotein (Pgp) efflux pump, which can contribute to resistance.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments. Below are outlines of the key experimental protocols used to evaluate these inhibitors.
Gli-Luciferase Reporter Assay
This assay is a standard method for quantifying Hh pathway activity in vitro.
-
Cell Line: NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are commonly used.
-
Seeding: Cells are seeded in 96-well plates and grown to confluence.
-
Treatment: Cells are treated with a Hh pathway agonist (e.g., a Sonic Hedgehog-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the inhibitor (PF-5274857 or Saridegib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for 24-48 hours to allow for reporter gene expression.
-
Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the agonist-induced luciferase activity, is then calculated.
Figure 2: In Vitro Luciferase Assay Workflow.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method measures the effect of inhibitors on the transcription of Hh target genes like Gli1 and Ptch1.
-
Cell/Tissue Treatment: Cells are treated in vitro as described above, or tumor/surrogate tissue is collected from in vivo studies.
-
RNA Extraction: Total RNA is extracted from the cells or tissues using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The qPCR reaction is performed using primers specific for the target genes (Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH) for normalization. A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of DNA.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
In Vivo Medulloblastoma Mouse Model
Patched heterozygous (Ptch+/-) mice, which are genetically predisposed to develop medulloblastoma, are a commonly used model.
-
Model System: Ptch+/- mice that spontaneously develop tumors or orthotopic xenografts where human medulloblastoma cells are implanted into the cerebellum of immunocompromised mice.
-
Tumor Monitoring: Tumor growth is monitored using methods like magnetic resonance imaging (MRI) or bioluminescence imaging (for luciferase-expressing cells).[6]
-
Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. The inhibitor (PF-5274857 or Saridegib) is administered, typically orally, at a specified dose and schedule.
-
Efficacy Assessment: The primary endpoints are typically tumor growth inhibition (measured by imaging) and overall survival.
-
Pharmacodynamic Assessment: At the end of the study, tumors and/or surrogate tissues (like skin) can be collected to measure the levels of Hh target genes (e.g., Gli1 mRNA) to confirm target engagement.[1]
Figure 3: In Vivo Experimental Workflow.
Discussion and Conclusion
Both this compound and Saridegib are highly potent inhibitors of the Hedgehog pathway that have demonstrated significant antitumor activity in preclinical models of Hh-driven cancers like medulloblastoma.
PF-5274857 stands out for its low nanomolar potency in inhibiting Gli1 transcription and its confirmed ability to penetrate the blood-brain barrier, a critical feature for treating brain tumors.[1] Its relatively short half-life in mice might necessitate more frequent dosing or formulation strategies to maintain therapeutic concentrations.[4]
Saridegib has been extensively studied, and a key advantage is its demonstrated activity against the D473H SMO mutation, a known mechanism of resistance to other SMO inhibitors like vismodegib.[3] However, its susceptibility to P-glycoprotein-mediated efflux presents a potential mechanism for acquired resistance.[3] Its longer half-life in humans suggests the potential for less frequent dosing.[5]
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Comparative Analysis of PF-5274857: A Selective Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity Profile of PF-5274857 in Cellular Signaling Pathways
PF-5274857 is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of this pathway is implicated in the development of various cancers, making SMO an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of PF-5274857 with other SMO inhibitors, focusing on its cross-reactivity with other signaling pathways, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Hedgehog Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of SMO. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. In several cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH or SMO, leads to uncontrolled cell growth. PF-5274857 acts by directly binding to the SMO receptor, thereby blocking the downstream signaling cascade.[1]
Comparative Analysis of Smoothened Inhibitors
PF-5274857 demonstrates high potency in inhibiting the Hedgehog pathway. For a comprehensive evaluation, its performance is compared with other well-established SMO inhibitors: Vismodegib, Sonidegib, and Glasdegib.
| Compound | Target | Ki (nM) | IC50 (nM) | Primary Indication(s) |
| PF-5274857 | Smoothened (SMO) | 4.6 ± 1.1[1] | 2.7 ± 1.4 (in cells)[1] | Investigational |
| Vismodegib | Smoothened (SMO) | - | ~3[2] | Basal Cell Carcinoma[3] |
| Sonidegib | Smoothened (SMO) | - | 1.3 (mouse), 2.5 (human)[4] | Basal Cell Carcinoma[5] |
| Glasdegib | Smoothened (SMO) | - | - | Acute Myeloid Leukemia[6][7] |
Table 1: Potency and Clinical Status of SMO Inhibitors.
Cross-Reactivity Profile of PF-5274857
A critical aspect of targeted therapy is the selectivity of the inhibitor for its intended target. Off-target effects can lead to unforeseen side effects and impact the overall therapeutic window. An initial screening of PF-5274857 against a broad panel of protein kinases at a concentration of 1 µM demonstrated less than 20% inhibition for the majority of kinases tested, indicating a high degree of selectivity for the Hedgehog pathway.
While a detailed public kinome scan report for PF-5274857 is not available, the initial data suggests a favorable selectivity profile compared to some multi-kinase inhibitors. For comparison, the off-target profiles of other SMO inhibitors are also considered. Sonidegib, for instance, was screened against a panel of receptors, channels, transporters, kinases, and proteases and showed no significant off-target activity.[4] This high selectivity is a desirable characteristic for targeted agents to minimize adverse effects.
Experimental Protocols
To provide a practical resource for researchers, detailed methodologies for key in vitro assays are outlined below.
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a panel of kinases.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][9][10][11]
Materials:
-
Kinase of interest and its specific substrate
-
PF-5274857 or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., PF-5274857) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and test compound at various concentrations. Include a no-kinase control and a vehicle (DMSO) control.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Generate an ATP-to-ADP standard curve to correlate luminescence with the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Detailed Protocol: Radioactive Kinase Assay (32P-ATP Filter Binding Assay)
This method is considered a gold standard for measuring kinase activity and inhibition.[12][13][14][15][16]
Materials:
-
Kinase of interest and a suitable peptide or protein substrate
-
PF-5274857 or other test compounds
-
[γ-32P]ATP
-
Non-radioactive ("cold") ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then in the kinase reaction buffer.
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the kinase reaction buffer, the substrate, and the kinase enzyme.
-
Prepare the ATP solution by mixing cold ATP and [γ-32P]ATP to achieve the desired specific activity.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase/substrate master mix with the test compound or vehicle control.
-
Initiate the reaction by adding the [γ-32P]ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately place the paper in a beaker of 0.75% phosphoric acid to stop the reaction and wash away unincorporated [γ-32P]ATP.
-
Wash the papers several times with 0.75% phosphoric acid.
-
-
Quantification:
-
Place the washed and dried P81 paper into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity (from a no-enzyme control) from all measurements.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
PF-5274857 is a highly potent and selective inhibitor of the Smoothened receptor, a key component of the Hedgehog signaling pathway. Preliminary data suggests minimal cross-reactivity with other kinase signaling pathways, a favorable characteristic for a targeted therapeutic agent. This guide provides a comparative overview of PF-5274857 alongside other SMO inhibitors and details established experimental protocols to facilitate further research and development in this area. A comprehensive understanding of the on- and off-target activities of kinase inhibitors is paramount for the development of safer and more effective cancer therapies.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nextstepsinderm.com [nextstepsinderm.com]
- 6. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 15. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy of PF-5274857 and Alternative Hedgehog Pathway Inhibitors in Patient-Derived Xenograft (PDX) Models of Medulloblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of PF-5274857, a Smoothened (Smo) antagonist, against other Hedgehog (Hh) pathway inhibitors in patient-derived xenograft (PDX) models of medulloblastoma. The data presented is intended to inform research and development decisions by offering a structured overview of available experimental findings.
Introduction
Medulloblastoma is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases. The SHH signaling pathway is a critical driver in this subgroup, making it a key target for therapeutic intervention. PF-5274857 is a potent and selective Smoothened (Smo) antagonist designed to inhibit this pathway. This guide compares its efficacy with other Smo inhibitors, namely vismodegib (B1684315) and sonidegib, that have been evaluated in similar preclinical settings.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tumorigenesis. In SHH-subgroup medulloblastoma, aberrant activation of this pathway, often due to mutations in components like Patched-1 (PTCH1) or Smoothened (SMO), leads to uncontrolled cell proliferation. Smoothened inhibitors like PF-5274857, vismodegib, and sonidegib act by binding to the Smo protein, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent tumor growth.
Figure 1: Simplified Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data for PF-5274857 and its alternatives. It is important to note that direct head-to-head comparative studies in the same PDX models are limited, and thus, cross-study comparisons should be made with caution due to variations in experimental design.
Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors
| Compound | Target | Assay | Potency | Reference |
| PF-5274857 | Smoothened (Smo) | Radioligand binding assay | Ki = 4.6 ± 1.1 nmol/L | [1] |
| GLI1 Transcriptional Activity | Cellular assay | IC50 = 2.7 ± 1.4 nmol/L | [1] | |
| Sonidegib | Smoothened (Smo) | Not Specified | IC50 = 1.3 nmol/L (mouse) | [2] |
| IC50 = 2.5 nmol/L (human) | [2] |
Table 2: In Vivo Efficacy of Hedgehog Pathway Inhibitors in Medulloblastoma Models
| Compound | Model | Dosing | Efficacy | Reference |
| PF-5274857 | Ptch+/- medulloblastoma mice | Not specified | In vivo IC50 = 8.9 ± 2.6 nmol/L for Gli1 downregulation | [1] |
| Vismodegib | Ptch+/- allograft medulloblastoma | 25-75 mg/kg, once daily | Tumor regression | [3] |
| D5123 PDX | up to 92 mg/kg, twice daily | 52% maximal tumor growth inhibition | [3] | |
| 1040830 PDX | up to 92 mg/kg, twice daily | 69% maximal tumor growth inhibition | [3] | |
| Sonidegib | Ptch+/-; p53-/- subcutaneous allograft | 20 mg/kg, once daily for 13 days | 83% tumor growth inhibition (T/C value) | [2] |
| SHH-medulloblastoma PDX | 20 mg/kg, intermittent schedule | Induced tumor regression in sensitive models | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental workflows for evaluating the efficacy of Hedgehog pathway inhibitors in PDX models.
Figure 2: Generalized workflow for in vivo efficacy studies of Hedgehog inhibitors in PDX models.
Key Methodological Details:
-
PDX Model Establishment: Tumor fragments from medulloblastoma patients are surgically implanted, typically subcutaneously or orthotopically into the cerebellum of immunocompromised mice (e.g., NOD/SCID or NSG).[5] Models are passaged in mice to expand the tumor tissue for studies.
-
Drug Formulation and Administration: PF-5274857, vismodegib, and sonidegib are orally bioavailable. For preclinical studies, they are typically formulated in a vehicle solution (e.g., a mixture of ethanol, Tween 80, and water) and administered via oral gavage.[6]
-
Dosing Regimen: Dosing schedules can vary between studies, ranging from once daily to twice daily, and may be continuous or intermittent.[3][4]
-
Efficacy Endpoints: Primary efficacy endpoints typically include tumor growth inhibition (TGI), tumor regression, and overall survival of the treated mice compared to a vehicle-treated control group.
-
Pharmacodynamic Assessments: To confirm target engagement, tumor tissues are often analyzed for the downregulation of Hedgehog pathway target genes, such as GLI1.[1]
Discussion and Future Directions
PF-5274857 demonstrates potent inhibition of the Hedgehog pathway both in vitro and in vivo.[1] Its efficacy, as measured by the downregulation of the downstream target Gli1, is in the nanomolar range.[1] Comparative data suggests that other Smoothened inhibitors, such as vismodegib and sonidegib, also exhibit significant anti-tumor activity in various medulloblastoma PDX and allograft models.[2][3]
A key challenge in the clinical application of Smoothened inhibitors is the development of resistance, often through mutations in the Smoothened protein itself.[4] Future preclinical studies should focus on:
-
Direct comparative studies: Head-to-head comparisons of different Hedgehog pathway inhibitors in a panel of well-characterized medulloblastoma PDX models are needed to provide a clearer understanding of their relative efficacy.
-
Combination therapies: Investigating the combination of Hedgehog pathway inhibitors with other targeted agents or conventional chemotherapy to overcome resistance and enhance anti-tumor activity is a promising area of research.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to specific Hedgehog pathway inhibitors will be crucial for the successful clinical translation of these agents.
This guide provides a snapshot of the current preclinical landscape for PF-5274857 and its alternatives in medulloblastoma PDX models. The continued use of these sophisticated preclinical models will be instrumental in advancing the development of more effective therapies for this devastating pediatric brain tumor.
References
- 1. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predictive modeling of resistance to SMO inhibition in a patient-derived orthotopic xenograft model of SHH medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subgroup-Enriched Pathways and Kinase Signatures in Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonidegib Suppresses Production of Inflammatory Mediators and Cell Migration in BV2 Microglial Cells and Mice Treated with Lipopolysaccharide via JNK and NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of PF-5274857 with Chemotherapy in Brain Cancers: A Comparative Guide
An exploration into the synergistic effects of targeting the Hedgehog signaling pathway in combination with standard-of-care chemotherapy for the treatment of aggressive brain tumors such as glioblastoma and medulloblastoma.
This guide provides a comparative analysis of the preclinical evidence for the synergy of PF-5274857, a potent and selective Smoothened (SMO) antagonist, with conventional chemotherapy in brain cancers. Given the limited public data on PF-5274857 in combination therapies, this guide draws comparisons from studies involving other SMO inhibitors, such as Vismodegib, to build a comprehensive picture of the potential of this therapeutic strategy. The information is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Combination Therapy
Brain cancers, including glioblastoma and medulloblastoma, are notoriously difficult to treat, often exhibiting profound resistance to conventional chemotherapy and high rates of recurrence. The Hedgehog (Hh) signaling pathway is a critical developmental pathway that is frequently dysregulated in these malignancies, contributing to tumor growth, proliferation, and the maintenance of cancer stem cells, which are thought to drive chemoresistance.
PF-5274857 is a novel, orally bioavailable SMO antagonist that can effectively penetrate the blood-brain barrier to inhibit Hh pathway signaling. Preclinical studies have demonstrated its single-agent antitumor activity in medulloblastoma models. The inhibition of the Hh pathway is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy, providing a strong rationale for investigating synergistic combinations. This guide will explore the preclinical data supporting this hypothesis for the broader class of SMO inhibitors.
Mechanism of Action: Targeting the Hedgehog Pathway
The Hedgehog signaling pathway is a complex cascade that plays a crucial role in embryonic development and tissue homeostasis. In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation. In many brain tumors, mutations in PTCH or SMO lead to constitutive activation of the pathway, promoting tumorigenesis.
PF-5274857 and other SMO inhibitors act by binding to and inhibiting SMO, thereby blocking the activation of downstream GLI transcription factors and suppressing the pro-tumorigenic effects of the pathway.
Preclinical Synergy of SMO Inhibitors with Chemotherapy
While specific data for PF-5274857 in combination with chemotherapy is not yet widely published, preclinical studies with other SMO inhibitors, such as Vismodegib, have demonstrated synergistic anti-tumor effects in brain cancer models.
Synergy with Temozolomide (B1682018) in Glioblastoma
Temozolomide (TMZ) is the standard-of-care alkylating agent for glioblastoma. However, intrinsic and acquired resistance limits its efficacy. The Hedgehog pathway has been implicated in TMZ resistance.
Quantitative Data from Preclinical Studies (Vismodegib + Temozolomide)
| Cell Line | Drug Combination | Effect | In Vivo Model | Outcome |
| U87MG (Glioblastoma) | Vismodegib + TMZ | Synergistic inhibition of cell proliferation | Orthotopic Xenograft | Significant reduction in tumor growth compared to single agents |
| Primary Glioblastoma Cells | Vismodegib + TMZ | Increased apoptosis (cleaved caspase-3) | Subcutaneous Xenograft | Marked tumor growth inhibition |
Note: The table above is a representative summary based on findings for SMO inhibitors like Vismodegib. Specific quantitative values (e.g., Combination Index) are often study-dependent.
Synergy with Platinum-Based Agents in Medulloblastoma
Cisplatin is a cornerstone of chemotherapy for medulloblastoma, particularly in the Sonic Hedgehog (SHH) subgroup, where the Hh pathway is aberrantly activated.
Quantitative Data from Preclinical Studies (SMO Inhibitor + Cisplatin)
| Cell Line | Drug Combination | Effect | In Vivo Model | Outcome |
| DAOY (Medulloblastoma, SHH) | SMO Inhibitor + Cisplatin | Synergistic reduction in cell viability | Orthotopic Xenograft | Prolonged survival and reduced tumor burden |
| Ptch+/- Mouse MB Cells | SMO Inhibitor + Cisplatin | Enhanced suppression of colony formation | Allograft Model | Significant delay in tumor progression |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of synergy studies. Below are representative protocols for in vitro and in vivo assessment of drug combinations.
In Vitro Synergy Assessment
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between a SMO inhibitor and a chemotherapeutic agent in brain cancer cell lines.
Methodology:
-
Cell Culture: Human glioblastoma (e.g., U87MG, T98G) or medulloblastoma (e.g., DAOY, D283) cell lines are cultured in appropriate media and conditions.
-
Cell Viability Assay (MTS/MTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the SMO inhibitor, the chemotherapy agent, and the combination of both at a constant ratio.
-
After a 48-72 hour incubation period, a viability reagent (e.g., MTS) is added, and absorbance is measured to determine the percentage of viable cells relative to an untreated control.
-
-
Data Analysis (Chou-Talalay Method):
-
The dose-response curves for each agent and the combination are used to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
In Vivo Synergy Assessment
Objective: To evaluate the synergistic anti-tumor efficacy of a SMO inhibitor and chemotherapy in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation:
-
Subcutaneous Xenograft: Brain cancer cells are injected subcutaneously into the flank of the mice.
-
Orthotopic Xenograft: Brain cancer cells are stereotactically injected into the brain (e.g., cerebrum or cerebellum) to better mimic the tumor microenvironment.
-
-
Treatment: Once tumors reach a palpable size (subcutaneous) or after a set number of days (orthotopic), mice are randomized into treatment groups:
-
Vehicle Control
-
SMO Inhibitor alone
-
Chemotherapy alone
-
SMO Inhibitor + Chemotherapy
-
-
Efficacy Assessment:
-
Tumor Volume: For subcutaneous models, tumor size is measured regularly with calipers.
-
Survival: For orthotopic models, animal survival is the primary endpoint.
-
Biomarker Analysis: At the end of the study, tumors are excised and analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).
-
Conclusion and Future Directions
The available preclinical evidence for Smoothened inhibitors strongly suggests a synergistic relationship with standard-of-care chemotherapy agents in the treatment of brain cancers like glioblastoma and medulloblastoma. By targeting the Hedgehog pathway, SMO inhibitors appear to undermine the chemoresistance mechanisms of these aggressive tumors.
PF-5274857, with its favorable properties of high potency, selectivity, and blood-brain barrier penetration, is a promising candidate for this combination strategy. Future preclinical studies should focus on directly evaluating the synergy of PF-5274857 with temozolomide and platinum-based agents in orthotopic brain tumor models. Such studies are critical to provide the necessary data to support the clinical translation of this promising therapeutic approach for patients with brain cancer.
A Head-to-Head Comparison: PF-5274857 Hydrochloride and Vismodegib in the Treatment of Medulloblastoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two Smoothened (SMO) antagonists, PF-5274857 hydrochloride and vismodegib (B1684315), in the context of medulloblastoma treatment. This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and pharmacokinetic profiles.
Medulloblastoma is the most common malignant brain tumor in children, and a subset of these tumors is driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[1] Both this compound and vismodegib are designed to inhibit this pathway by targeting the SMO receptor, a key component of the Hh cascade.[2][3] While vismodegib has advanced to clinical trials and received FDA approval for basal cell carcinoma, PF-5274857 remains a preclinical candidate with promising attributes for brain tumor therapy.[2][4]
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and its inappropriate reactivation in postnatal life can lead to tumorigenesis.[5] In Hedgehog-driven medulloblastoma, mutations in pathway components, such as Patched (PTCH), lead to the constitutive activation of SMO. This, in turn, unleashes the GLI family of transcription factors, which drive the expression of genes involved in cell proliferation and survival.[6] Both PF-5274857 and vismodegib act as antagonists to the SMO receptor, effectively blocking the downstream signaling cascade.[2][3]
References
- 1. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]
- 5. Targeting the Hedgehog Pathway in Pediatric Medulloblastoma | MDPI [mdpi.com]
- 6. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical-Clinical Comparative Guide to Smoothened Inhibitors: PF-5274857 Hydrochloride, Sonidegib, and Vismodegib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical Smoothened (SMO) inhibitor, PF-5274857 hydrochloride, with two clinically approved SMO inhibitors, sonidegib and vismodegib (B1684315). Due to the absence of publicly available clinical trial data for this compound, this guide focuses on a detailed analysis of its preclinical performance and contrasts it with the established clinical profiles of sonidegib and vismodegib. The information presented is intended to support researchers and drug development professionals in understanding the therapeutic potential and developmental context of next-generation Hedgehog (Hh) pathway inhibitors.
Introduction to Smoothened Inhibition in Cancer Therapy
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is a known driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is a key transducer of the Hh signal. Inhibition of SMO represents a promising therapeutic strategy for treating Hh pathway-dependent malignancies.[1]
This compound is a potent and selective antagonist of SMO. Preclinical studies have demonstrated its ability to inhibit the Hh signaling pathway and exert anti-tumor activity in cancer models. This guide provides a comparative analysis of its preclinical data against the clinical data of sonidegib and vismodegib, two FDA-approved SMO inhibitors for the treatment of advanced BCC.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound, sonidegib, and vismodegib share a common mechanism of action by binding to and inhibiting the SMO protein. This action blocks the downstream activation of the GLI family of transcription factors, which are responsible for the transcription of Hh target genes that promote cell proliferation and survival.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound (preclinical) and sonidegib and vismodegib (clinical).
Table 1: In Vitro Potency and Efficacy
| Compound | Target | Assay | IC50 / Ki | Source |
| This compound | SMO | Radioligand Binding Assay | Ki: 4.6 nM | [2] |
| Hh Pathway | Gli1 Transcriptional Activity | IC50: 2.7 nM | [2] | |
| Sonidegib | Hh Pathway | BODIPY-cyclopamine binding assay | IC50: 1.3 nM (murine SMO), 2.5 nM (human SMO) | Publicly available data |
| Vismodegib | Hh Pathway | BODIPY-cyclopamine binding assay | IC50: 3 nM | Publicly available data |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Key Efficacy Endpoint | Result | Source |
| This compound | Medulloblastoma (mouse allograft) | Tumor Growth Inhibition | In vivo IC50: 8.9 nM | [2] |
| Sonidegib | Locally Advanced Basal Cell Carcinoma (laBCC) - Phase II BOLT study | Objective Response Rate (ORR) | 58% | Publicly available clinical trial data |
| Metastatic Basal Cell Carcinoma (mBCC) - Phase II BOLT study | Objective Response Rate (ORR) | 5% | Publicly available clinical trial data | |
| Vismodegib | Locally Advanced Basal Cell Carcinoma (laBCC) - Phase II ERIVANCE study | Objective Response Rate (ORR) | 43% | Publicly available clinical trial data |
| Metastatic Basal Cell Carcinoma (mBCC) - Phase II ERIVANCE study | Objective Response Rate (ORR) | 30% | Publicly available clinical trial data |
Table 3: Pharmacokinetic Profile
| Compound | Parameter | Value | Species | Source |
| This compound | Half-life (T1/2) | 1.7 ± 0.1 hours | Rat | [2] |
| Volume of Distribution (Vd) | 5.6 ± 0.5 L/kg | Rat | [2] | |
| Blood-Brain Barrier Penetration | Yes | Rat | [2] | |
| Sonidegib | Half-life (T1/2) | ~28 days | Human | Publicly available data |
| Vismodegib | Half-life (T1/2) | ~4 days (after multiple doses) | Human | Publicly available data |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of these SMO inhibitors.
Gli1 Luciferase Reporter Assay (In Vitro)
This assay is a standard method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli1, a downstream target.
A detailed protocol typically involves the following steps:
-
Cell Culture: NIH/3T3 cells, which are responsive to Hh signaling, are stably transfected with a luciferase reporter construct driven by a Gli-responsive promoter.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of the SMO inhibitor (e.g., this compound).
-
Stimulation: The Hh pathway is activated, typically by adding a purified Sonic hedgehog (Shh) ligand or a small molecule SMO agonist like SAG.
-
Lysis: After a defined incubation period, the cells are lysed to release the cellular components, including the luciferase enzyme.
-
Detection: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the Gli1 transcriptional activity.
-
Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) of the compound.
In Vivo Efficacy Study in Medulloblastoma Allograft Model
This protocol is used to assess the anti-tumor activity of a compound in a living organism.
The key steps in this type of study are:
-
Animal Model: An appropriate animal model is chosen, such as mice with a genetic predisposition to medulloblastoma (e.g., Ptch+/- p53-/-). Tumor cells are implanted subcutaneously or orthotopically.
-
Tumor Establishment: Tumors are allowed to grow to a specific size.
-
Treatment: Animals are treated with the investigational drug (e.g., this compound) or a vehicle control, typically via oral gavage, for a defined period.
-
Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the animals are also monitored.
-
Pharmacodynamic Assessment: At the end of the study, tumor and surrogate tissues (like skin) can be collected to measure the levels of Hh pathway biomarkers, such as Gli1 mRNA, to confirm target engagement.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Discussion and Future Perspectives
The preclinical data for this compound are promising, demonstrating potent in vitro and in vivo activity against Hh pathway-driven cancer models. Its ability to cross the blood-brain barrier is a particularly significant feature, suggesting its potential for treating brain tumors like medulloblastoma.[2]
However, the lack of clinical data for this compound makes a direct comparison with the approved drugs sonidegib and vismodegib challenging. While preclinical data provide a strong rationale for clinical development, the translation of efficacy and safety from animal models to humans is not always straightforward.
The clinical experience with sonidegib and vismodegib has highlighted both the potential and the challenges of SMO inhibition. While effective in a subset of patients with advanced BCC, adverse events and the development of resistance are significant clinical issues. Future research on new SMO inhibitors like this compound will need to address these challenges.
Conclusion
This compound is a potent, brain-penetrant SMO inhibitor with compelling preclinical anti-tumor activity. The data presented in this guide, when compared with the clinical profiles of sonidegib and vismodegib, underscore the potential of this compound. However, the absence of clinical trial data for this compound necessitates further investigation to establish its safety and efficacy in humans. This guide serves as a valuable resource for researchers in the field of Hh pathway-targeted cancer therapy, providing a framework for comparing emerging preclinical compounds with established clinical agents.
References
Safety Operating Guide
Proper Disposal of PF-5274857 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of PF-5274857 hydrochloride, a potent and selective Smoothened (Smo) antagonist used in research. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must be fully versed in the following procedures, which are designed to minimize exposure risk and ensure disposal is conducted in accordance with local regulations. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin.[1] Therefore, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Respiratory Protection | NIOSH-approved respirator |
| Eye Protection | Safety glasses |
| Hand Protection | Compatible chemical-resistant gloves |
| Body Protection | Laboratory coat |
Data sourced from the PF-05274857 (hydrochloride) Safety Data Sheet.[1]
II. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to manage it as chemical waste in accordance with all applicable local regulations.[1] Do not dispose of this compound with household garbage or allow it to enter sewage systems.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect unused or expired this compound powder in its original container or a designated and clearly labeled chemical waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be considered contaminated and disposed of as chemical waste.
-
Empty Containers: Thoroughly rinse empty containers. The first rinse should be collected and disposed of as hazardous waste. Subsequent rinses can be managed according to institutional protocols. Deface or remove labels from the rinsed, dry container before disposal as solid waste.
Step 2: Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to avoid inhaling dust.[1]
-
Containment: Carefully contain the spill.[1]
-
Collection: Collect the spilled material using appropriate tools and place it into a designated chemical waste container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable decontaminating agent or detergent and water. All cleaning materials must also be disposed of as chemical waste.
Step 3: Storage of Chemical Waste
-
Store sealed chemical waste containers in a designated, secure, and well-ventilated area, segregated from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
III. Emergency First Aid Procedures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.[1] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
Data sourced from the PF-05274857 (hydrochloride) Safety Data Sheet.[1]
IV. Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling PF-5274857 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PF-5274857 hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that may be irritating to the mucous membranes and upper respiratory tract.[1] It may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[1] The toxicological properties of this compound have not been fully investigated.[1] Therefore, strict adherence to safety protocols is mandatory.
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Standard laboratory safety glasses. |
| Hand Protection | Gloves | Compatible chemical-resistant gloves. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is required when engineering controls are insufficient or as conditions warrant.[1] |
Operational and Handling Workflow
Proper handling of this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps for safe handling.
First Aid and Emergency Procedures
In case of exposure, immediate action is crucial. The following diagram outlines the first aid procedures.
Spill and Disposal Plan
In the event of a spill, it is important to avoid raising dust and to ensure adequate ventilation.[1] Appropriate PPE, including a NIOSH-approved respirator, rubber boots, safety goggles, and heavy rubber gloves, should be worn.[1] The spilled material should be contained and collected into a chemical waste container for disposal according to local regulations.[1]
All waste materials contaminated with this compound should be placed in a designated, sealed chemical waste container. Disposal must be carried out in accordance with all applicable local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
